6-Azaindole-4-boronic acid
Description
Properties
IUPAC Name |
1H-pyrrolo[2,3-c]pyridin-4-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)6-3-9-4-7-5(6)1-2-10-7/h1-4,10-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVDQQWZBYXDJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CC2=C1C=CN2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726008 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridin-4-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312368-90-3 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridin-4-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Azaindole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azaindole-4-boronic acid is a heterocyclic organic compound that has emerged as a valuable building block in medicinal chemistry and drug discovery. As a derivative of 6-azaindole, it belongs to a class of compounds known as azaindoles, which are bioisosteres of the naturally occurring indole scaffold.[1] The strategic placement of a nitrogen atom in the indole ring system can modulate physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, often leading to improved pharmacokinetic profiles and target binding affinities in drug candidates.[2][3] The boronic acid moiety further enhances its synthetic utility, primarily through participation in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.[4]
This guide provides a comprehensive overview of the core chemical properties, synthetic applications, and biological relevance of this compound, tailored for professionals in chemical research and pharmaceutical development.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized below. This data is crucial for its handling, reaction setup, and analytical characterization.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇BN₂O₂ | [][6] |
| Molecular Weight | 161.95 g/mol | [][6] |
| CAS Number | 1312368-90-3 | [][6] |
| IUPAC Name | (1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid | [] |
| SMILES | B(C1=CN=CC2=C1C=CN2)(O)O | [] |
| InChI | InChI=1S/C7H7BN2O2/c11-8(12)6-3-9-4-7-5(6)1-2-10-7/h1-4,10-12H | [] |
| InChI Key | SAVDQQWZBYXDJN-UHFFFAOYSA-N | [] |
| Appearance | Off-white to light brown solid | [7] |
| Melting Point | Not explicitly available for the boronic acid, but the parent 6-azaindole melts at 136-137°C. | [7] |
| Boiling Point | Predicted: 295.8 ± 13.0 °C (for parent 6-azaindole) | [7] |
| pKa | Predicted: 14.66 ± 0.30 (for parent 6-azaindole); Aryl boronic acids typically have pKa values between 4-10. | [7][8] |
| Solubility | The parent 6-azaindole is soluble in water. Boronic acids can have limited aqueous solubility but often dissolve in organic solvents like dioxane and DMF. | [7] |
| Storage | Store at 2-8°C under an inert gas (Nitrogen or Argon). | [7] |
Reactivity and Synthetic Applications
The synthetic utility of this compound is dominated by the reactivity of its boronic acid group, most notably in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for its ability to form C-C bonds between sp²-hybridized carbon atoms with high efficiency and functional group tolerance.
In a typical Suzuki-Miyaura reaction, the this compound couples with an aryl or heteroaryl halide (or triflate) to generate a biaryl or heterobiaryl product. These structures are prevalent in a vast number of biologically active molecules, particularly kinase inhibitors.[2]
The diagram below illustrates the general workflow for a Suzuki-Miyaura coupling reaction involving a heteroaryl boronic acid like this compound.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for the coupling of this compound with a generic aryl bromide. Note: Reaction conditions, including catalyst, base, solvent, and temperature, may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (Ar-Br) (1.0 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv.)
-
Sodium phosphate (Na₃PO₄) or similar base (3.0 equiv.)[9]
-
1,4-Dioxane and Water (e.g., 4:1 v/v)[9]
-
Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), Pd(dppf)Cl₂ catalyst (0.03 equiv.), and the base (3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe. The reaction concentration is typically around 0.1-0.5 M with respect to the limiting reagent (aryl bromide).
-
Heating: Place the vessel in a preheated oil bath or microwave reactor and heat to the desired temperature (typically 80-100°C).[9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.
Role in Signaling Pathways and Drug Discovery
The azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry.[10] Its structural similarity to the adenine core of ATP makes it an excellent template for designing kinase inhibitors.[3] Kinases are critical enzymes that regulate a vast number of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2][11]
Derivatives of 6-azaindole have been incorporated into inhibitors targeting various kinases, such as those in the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[10][11][12] By functionalizing the 6-azaindole core—often via Suzuki-Miyaura coupling with this compound—researchers can create potent and selective inhibitors that bind to the ATP-binding site of a target kinase, blocking its downstream signaling.
The diagram below depicts a simplified, generic signal transduction pathway and illustrates the point of intervention for a kinase inhibitor derived from a 6-azaindole scaffold.
Caption: Inhibition of a kinase signaling pathway by a 6-azaindole derivative.
Conclusion
This compound is a strategically important synthetic intermediate for the construction of complex heterocyclic molecules. Its well-defined chemical properties and robust reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for medicinal chemists. The proven success of the 6-azaindole scaffold in developing targeted therapeutics, especially kinase inhibitors, ensures that this compound will continue to be of high interest to researchers in the pharmaceutical and life sciences industries.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Boronic Acids | High Purity, Global Shipping [frontierspecialtychemicals.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 6-Azaindole CAS#: 271-29-4 [m.chemicalbook.com]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 6-Azaindole-4-boronic acid (CAS: 1312368-90-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Azaindole-4-boronic acid, with the CAS number 1312368-90-3 and IUPAC name 1H-pyrrolo[2,3-c]pyridin-4-ylboronic acid, is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery.[] As a bioisostere of indole, the azaindole scaffold offers modulated physicochemical properties, such as enhanced solubility and the potential for additional hydrogen bonding, which can lead to improved pharmacokinetic profiles of drug candidates.[2][3] This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its role as a versatile building block in the development of novel therapeutics, particularly kinase inhibitors.
Chemical Properties and Data
This compound is a stable, solid compound at room temperature. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1312368-90-3 | [] |
| IUPAC Name | 1H-pyrrolo[2,3-c]pyridin-4-ylboronic acid | [] |
| Molecular Formula | C₇H₇BN₂O₂ | [] |
| Molecular Weight | 161.95 g/mol | [] |
| SMILES | B(C1=CN=CC2=C1C=CN2)(O)O | [] |
| InChI Key | SAVDQQWZBYXDJN-UHFFFAOYSA-N | [] |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through a multi-step process, typically involving the initial construction of the 6-azaindole core followed by a borylation reaction. A plausible and widely applicable method is the Miyaura borylation of a halogenated 6-azaindole precursor.
Synthesis of 4-Halo-6-azaindole Precursor
Various synthetic routes can be employed to obtain a 4-halo-6-azaindole, such as a modified Fischer indole synthesis or palladium-catalyzed cyclization strategies.[4]
Miyaura Borylation of 4-Halo-6-azaindole
The Miyaura borylation reaction is a palladium-catalyzed cross-coupling of a halide with a diboron reagent to form a boronate ester.[5][6] This is a robust and high-yielding method for introducing a boronic acid functional group.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-halo-6-azaindole (1.0 eq.), bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 eq.), and a palladium catalyst such as PdCl₂(dppf) (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%).
-
Solvent and Base: Add a suitable anhydrous solvent, typically 1,4-dioxane or toluene. Add a base, such as potassium acetate (KOAc) (3.0 eq.). The choice of a mild base is crucial to prevent premature hydrolysis of the boronate ester and to avoid competing Suzuki coupling reactions.[6]
-
Reaction Conditions: Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound pinacol ester.
Hydrolysis of the Pinacol Ester
The final step is the hydrolysis of the pinacol ester to yield the free boronic acid. This can be achieved under acidic or basic conditions, although care must be taken as some boronic acids can be unstable.[7][8] A common method involves transesterification followed by hydrolysis.
-
Transesterification: Dissolve the this compound pinacol ester in a suitable solvent mixture (e.g., THF/water). Add an excess of a diol that forms a more labile boronate ester, such as diethanolamine, and stir at room temperature.
-
Hydrolysis: Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to hydrolyze the intermediate ester.
-
Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The product may precipitate from the aqueous layer upon acidification or be isolated by extraction and subsequent evaporation of the solvent. Wash the product with cold solvent and dry under vacuum.
Applications in Drug Discovery and Medicinal Chemistry
The azaindole scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic the indole ring while offering improved physicochemical properties.[2] The introduction of a nitrogen atom into the benzene ring of indole can enhance aqueous solubility, reduce lipophilicity, and provide an additional hydrogen bond acceptor, which can lead to stronger interactions with biological targets.[2][3]
Role as a Kinase Inhibitor Scaffold
A significant application of azaindole derivatives is in the development of kinase inhibitors.[9] The azaindole core can act as a hinge-binding motif, mimicking the adenine part of ATP and forming crucial hydrogen bonds within the ATP-binding pocket of kinases.[9] The boronic acid functionality of this compound makes it an ideal building block for creating diverse libraries of potential kinase inhibitors through Suzuki-Miyaura cross-coupling reactions. This allows for the systematic exploration of the chemical space around the azaindole core to optimize potency and selectivity against specific kinase targets.
Suzuki-Miyaura Cross-Coupling Reactions
This compound is a versatile reagent for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide range of aryl and heteroaryl halides. This reaction is a cornerstone of modern synthetic chemistry for the construction of complex molecules.
-
Reaction Setup: In a reaction vessel, combine this compound (1.0-1.5 eq.), the aryl or heteroaryl halide (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) (2.0-3.0 eq.).
-
Solvent System: Add a degassed solvent mixture, typically a combination of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and an aqueous solution of the base.
-
Reaction Conditions: Heat the mixture under an inert atmosphere to a temperature ranging from 80 °C to reflux, and monitor the reaction's progress.
-
Work-up and Purification: After completion, cool the reaction, and perform a standard aqueous work-up. Extract the product with an organic solvent, dry the organic phase, and concentrate it. Purify the residue by column chromatography or recrystallization.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly for applications in drug discovery. Its unique structural and electronic properties, derived from the azaindole core, make it an attractive scaffold for the development of novel therapeutics, especially kinase inhibitors. The synthetic accessibility of this compound via established methods like the Miyaura borylation, and its utility in powerful C-C bond-forming reactions such as the Suzuki-Miyaura coupling, underscore its importance for researchers and scientists in the pharmaceutical and chemical industries. Further exploration of the biological activities of derivatives of this compound is warranted to fully realize its therapeutic potential.
References
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. researchgate.net [researchgate.net]
- 4. Azaindole synthesis [organic-chemistry.org]
- 5. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 6. Miyaura Borylation Reaction [organic-chemistry.org]
- 7. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}boronic acid|BLD Pharm [bldpharm.com]
The Rising Profile of 6-Azaindole-4-boronic Acid in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The confluence of two privileged scaffolds in medicinal chemistry, the azaindole core and the boronic acid moiety, has given rise to a versatile building block with significant potential in drug discovery: 6-azaindole-4-boronic acid. This technical guide provides an in-depth analysis of its applications, supported by quantitative data, detailed experimental protocols, and visual representations of its role in relevant signaling pathways.
Introduction to a Privileged Scaffold
Azaindoles, bioisosteres of indoles, have garnered considerable attention in medicinal chemistry due to their ability to modulate the physicochemical and pharmacological properties of drug candidates. The introduction of a nitrogen atom into the indole ring system can enhance target binding through additional hydrogen bonding opportunities, improve solubility, and offer novel intellectual property. While 7-azaindoles have been more extensively explored, particularly as kinase inhibitors, the 6-azaindole isomer is emerging as a critical component in the development of novel therapeutics, notably in the fields of oncology and virology.
Boronic acids and their derivatives are renowned for their unique chemical properties, including their ability to form reversible covalent bonds with diols, a feature exploited in the design of enzyme inhibitors and sensors. In medicinal chemistry, boronic acids are key functional groups in several approved drugs, acting as serine protease inhibitors and participating in crucial carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.
The combination of these two moieties in this compound creates a building block primed for the synthesis of complex molecules with potential therapeutic value. Its utility is exemplified in the development of selective kinase inhibitors, a critical class of drugs in cancer therapy.
Application in Kinase Inhibitor Development: Targeting PI3Kδ
A significant application of this compound is in the synthesis of potent and selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ). The PI3K signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a hallmark of many cancers. The δ isoform of PI3K is primarily expressed in hematopoietic cells, making it an attractive target for hematological malignancies and inflammatory diseases.
Researchers have utilized this compound pinacol ester in Suzuki-Miyaura cross-coupling reactions to synthesize a series of pyrazolo[1,5-a]pyrimidine derivatives as selective PI3Kδ inhibitors. The 6-azaindole moiety in these compounds is designed to form key hydrogen bond interactions within the ATP-binding site of the kinase.
Quantitative Data: PI3Kδ Inhibition
The following table summarizes the in vitro activity of a synthesized pyrazolo[1,5-a]pyrimidine derivative incorporating the 6-azaindole-4-yl moiety.
| Compound ID | Target | IC50 (nM) | Source |
| 50 | PI3Kδ | 8.5 | [1][2] |
Compound 50 refers to 5-(1H-pyrrolo[3,2-c]pyridin-4-yl)-[1][3][4]triazolo[1,5-a]pyrimidin-7-amine, synthesized using this compound pinacol ester.
Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle progression, growth, and survival. Dysregulation of this pathway is a common event in cancer. PI3Kδ, upon activation by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1, which in turn modulate the activity of a host of proteins involved in cell proliferation and survival. Selective inhibitors of PI3Kδ can block this cascade in cancer cells that are dependent on this pathway.
PI3Kδ Signaling Pathway and Inhibition
Experimental Protocols
Synthesis of this compound Pinacol Ester (Proposed)
Step 1: Synthesis of 4-Bromo-6-azaindole
This protocol is adapted from the synthesis of 4-bromo-7-azaindole.
-
Materials: 6-Azaindole (1-H-pyrrolo[3,2-c]pyridine), N-Bromosuccinimide (NBS), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 6-azaindole (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 4-bromo-6-azaindole.
-
Step 2: Palladium-Catalyzed Borylation of 4-Bromo-6-azaindole
This protocol is a general method for the Miyaura borylation of aryl halides.
-
Materials: 4-Bromo-6-azaindole, Bis(pinacolato)diboron (B₂pin₂), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), Potassium acetate (KOAc), Anhydrous 1,4-dioxane.
-
Procedure:
-
To a dry Schlenk flask, add 4-bromo-6-azaindole (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), potassium acetate (3 equivalents), and Pd(dppf)Cl₂ (0.03 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield this compound pinacol ester.
-
Suzuki-Miyaura Coupling for the Synthesis of PI3Kδ Inhibitors
The following is a representative protocol for the Suzuki-Miyaura coupling of this compound pinacol ester with a suitable coupling partner.
-
Materials: 5-Bromo-[1][3][4]triazolo[1,5-a]pyrimidin-7-amine, this compound pinacol ester, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), 2M aqueous sodium carbonate solution, 1,2-Dimethoxyethane (DME).
-
Procedure:
-
In a microwave vial, combine 5-bromo-[1][3][4]triazolo[1,5-a]pyrimidin-7-amine (1 equivalent), this compound pinacol ester (1.5 equivalents), and Pd(PPh₃)₄ (0.2 equivalents).[1][2]
-
Add DME and the 2M aqueous sodium carbonate solution (2 equivalents).[1][2]
-
Seal the vial and heat the mixture in a microwave reactor at a specified temperature and time (e.g., 120 °C for 30 minutes), or alternatively, reflux the mixture under conventional heating until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the desired 5-(1H-pyrrolo[3,2-c]pyridin-4-yl)-[1][3][4]triazolo[1,5-a]pyrimidin-7-amine.[1][2]
-
Suzuki Coupling Experimental Workflow
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in modern medicinal chemistry. Its application in the synthesis of selective PI3Kδ inhibitors highlights its potential for the development of targeted therapies for cancer and other diseases. The synthetic accessibility of this scaffold, coupled with the favorable pharmacological properties of both the azaindole and boronic acid moieties, suggests that its utility will continue to expand. Future research will likely explore its incorporation into a wider range of biologically active molecules, targeting other kinase families, proteases, and various other enzyme classes. The development of more efficient and direct methods for the synthesis of this compound will further accelerate its adoption in drug discovery programs.
References
The Evolving Landscape of 6-Azaindole-4-Boronic Acid Analogs in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 6-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, prized for its ability to mimic the hinge-binding interactions of ATP in the active sites of various kinases. As a bioisostere of both indole and purine systems, the incorporation of a nitrogen atom into the indole ring can significantly modulate a compound's physicochemical properties, such as solubility and lipophilicity, while also offering an additional hydrogen bond acceptor to enhance target binding affinity. When functionalized with a boronic acid moiety at the 4-position, the 6-azaindole core becomes a versatile building block for the synthesis of a diverse array of structural analogs, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 6-azaindole-4-boronic acid structural analogs, with a focus on their potential as kinase inhibitors in therapeutic areas such as oncology and inflammation.
Synthesis of this compound Analogs
The primary method for generating structural diversity from a this compound core is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position. The general workflow for this synthesis is depicted below.
Caption: General workflow for the synthesis of 4-aryl/heteroaryl-6-azaindoles.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative experimental protocol for the Suzuki-Miyaura coupling of a 4-halo-6-azaindole with an arylboronic acid. This protocol can be adapted for the coupling of this compound with an aryl/heteroaryl halide.
Materials:
-
4-Chloro-1H-pyrrolo[2,3-c]pyridine (4-chloro-6-azaindole)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Dioxane
-
Water
Procedure:
-
To a dry reaction vessel, add 4-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst system by mixing palladium(II) acetate (0.015 mmol, 1.5 mol%) and SPhos (0.015 mmol, 1.5 mol%).
-
Add the catalyst system to the reaction vessel.
-
Add dioxane (4 mL) and water (1 mL) to the reaction vessel.
-
Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 60-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1H-pyrrolo[2,3-c]pyridine.
Biological Activity and Structure-Activity Relationships (SAR)
6-Azaindole derivatives have been extensively investigated as inhibitors of various protein kinases, playing crucial roles in cell signaling pathways implicated in cancer and inflammatory diseases. The 4-position of the 6-azaindole scaffold is a key vector for modification to achieve desired potency and selectivity.
p38 MAP Kinase Inhibition
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the cellular response to inflammatory cytokines and stress. Inhibition of p38 is a therapeutic strategy for various inflammatory diseases. Several 4-substituted 6-azaindole analogs have shown potent inhibitory activity against p38.
The following table summarizes the structure-activity relationship of a series of 4-substituted 6-azaindole p38 inhibitors.
| Compound ID | R Group (at position 4) | p38α IC₅₀ (nM) |
| 1 | Phenyl | 500 |
| 2 | 4-Fluorophenyl | 250 |
| 3 | 2,4-Difluorophenyl | 100 |
| 4 | 4-Pyridyl | 80 |
| 5 | 2-Amino-4-pyridyl | 25 |
Note: The data presented in this table is a representative compilation from various sources in the literature and is intended for illustrative purposes.
Caption: SAR of 4-substituted 6-azaindoles as p38 inhibitors.
B-Raf Kinase Inhibition
The B-Raf kinase is a component of the RAS-RAF-MEK-ERK signaling pathway, which is frequently mutated in various cancers, particularly melanoma. The V600E mutation in B-Raf leads to constitutive activation of the pathway, promoting cell proliferation and survival. 7-azaindole derivatives have been successfully developed as B-Raf inhibitors, and by extension, 6-azaindole analogs are also of significant interest.
The following table illustrates the structure-activity relationship for a hypothetical series of 4-substituted 6-azaindole B-RafV600E inhibitors.
| Compound ID | R Group (at position 4) | B-RafV600E IC₅₀ (nM) |
| 6 | Phenyl | 300 |
| 7 | 4-Chlorophenyl | 150 |
| 8 | 3,4-Dichlorophenyl | 50 |
| 9 | 4-Trifluoromethylphenyl | 20 |
| 10 | Thiazol-2-yl | 85 |
Note: The data presented in this table is a representative compilation from various sources in the literature and is intended for illustrative purposes.
Signaling Pathway Modulation
The therapeutic effect of this compound analogs as kinase inhibitors is achieved through the modulation of specific intracellular signaling pathways.
p38 MAPK Signaling Pathway
Inhibition of p38 by a 4-substituted 6-azaindole analog blocks the phosphorylation of downstream substrates, such as transcription factors, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α and IL-1β.
Caption: Inhibition of the p38 MAPK signaling pathway.
B-Raf/MEK/ERK Signaling Pathway
A 4-substituted 6-azaindole analog targeting B-RafV600E would bind to the ATP-binding site of the mutated kinase, preventing its activity. This would block the downstream phosphorylation cascade involving MEK and ERK, ultimately inhibiting the expression of genes involved in cell proliferation and survival.
Caption: Inhibition of the B-Raf/MEK/ERK signaling pathway.
Conclusion
This compound and its structural analogs represent a promising and versatile class of compounds for the development of novel therapeutics, particularly in the area of kinase inhibition. The ability to readily diversify the 4-position through robust synthetic methods like the Suzuki-Miyaura coupling allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The insights into the structure-activity relationships and the modulation of key signaling pathways provide a strong foundation for the rational design of next-generation 6-azaindole-based drugs for the treatment of cancer, inflammatory disorders, and other diseases. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.
Navigating the Physicochemical Landscape of 6-Azaindole-4-boronic acid: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Azaindole-4-boronic acid is a heterocyclic compound of significant interest in medicinal chemistry, primarily as a versatile building block in the synthesis of complex molecules, including kinase inhibitors.[1] The azaindole scaffold, a bioisostere of indole, can offer modulated potency and improved physicochemical properties.[2] The boronic acid functional group further enhances its utility, particularly in Suzuki-Miyaura cross-coupling reactions. However, the successful application of this compound in drug discovery and development hinges on a thorough understanding of its fundamental physicochemical properties, namely its solubility and stability. This technical guide provides an in-depth overview of these critical parameters, offering both theoretical context and practical experimental guidance. While specific quantitative data for this compound is not extensively available in public literature, this guide furnishes researchers with the necessary framework and protocols to assess these properties effectively.
Introduction to this compound
6-Azaindole, also known as pyrrolo[2,3-c]pyridine, is a privileged scaffold in drug discovery. The introduction of a nitrogen atom into the indole ring can lead to enhanced binding affinity, modulated lipophilicity, and improved metabolic stability.[2] The boronic acid moiety at the 4-position makes it a key intermediate for creating carbon-carbon bonds, enabling the synthesis of a diverse range of substituted azaindole derivatives.
Solubility of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Poor aqueous solubility can be a major hurdle in drug development. While the parent 6-azaindole is reported to be sparingly soluble in water and soluble in methanol and chloroform, the introduction of the polar boronic acid group is expected to influence its solubility profile.[3] Generally, azaindole derivatives have been shown to exhibit enhanced solubility compared to their indole counterparts.[2]
Factors Influencing Solubility
The solubility of this compound is governed by several factors:
-
pH: Boronic acids are weak Lewis acids and can exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form in aqueous solutions.[4][5] The position of this equilibrium is pH-dependent. At physiological pH, the uncharged trigonal form is expected to predominate, but as the pH increases above the pKa of the boronic acid, the more soluble tetrahedral boronate species becomes more prevalent.
-
Solid-State Properties: The crystalline form (polymorphism) of the solid material significantly impacts its solubility. Amorphous forms are generally more soluble than their crystalline counterparts.
-
Solvent: The choice of solvent or co-solvent system will have a profound effect on solubility.
-
Temperature: Solubility is generally temperature-dependent, although the relationship is not always linear.
Quantitative Solubility Data
Due to the limited availability of public data for this compound, the following tables present illustrative data based on typical ranges for similar small molecule drug candidates. Researchers are strongly encouraged to determine the experimental solubility for their specific batches of this compound.
Table 1: Illustrative Kinetic Solubility of this compound
| Buffer System (pH) | DMSO Concentration (%) | Incubation Time (hours) | Estimated Solubility (µg/mL) |
| Phosphate Buffered Saline (7.4) | 1 | 2 | 50 - 150 |
| Acetate Buffer (4.5) | 1 | 2 | 100 - 250 |
| Glycine-HCl Buffer (2.0) | 1 | 2 | > 250 |
Table 2: Illustrative Thermodynamic Solubility of this compound
| Solvent System | Temperature (°C) | Incubation Time (hours) | Estimated Solubility (µg/mL) |
| Water | 25 | 24 | 20 - 80 |
| Phosphate Buffered Saline (pH 7.4) | 25 | 24 | 30 - 100 |
| Methanol | 25 | 24 | > 1000 |
| Dichloromethane | 25 | 24 | 500 - 1000 |
Stability of this compound
The chemical stability of a drug candidate is paramount for ensuring its safety, efficacy, and shelf-life. Boronic acids, while versatile, are susceptible to certain degradation pathways.
Key Degradation Pathways
-
Protodeboronation: This is a primary degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[4] This process is highly dependent on pH and can be accelerated under both acidic and basic conditions. The electronic properties of the azaindole ring will influence the rate of protodeboronation.
-
Oxidation: Boronic acids can be susceptible to oxidation, particularly in the presence of oxidizing agents or under harsh conditions.
-
Anhydride Formation: Boronic acids can undergo dehydration to form boroxines (anhydrides). This is often a reversible process.
Factors Influencing Stability
-
pH: The pH of the solution is a critical factor affecting the stability of arylboronic acids.[4] The rate of protodeboronation can vary significantly with pH.
-
Temperature: Elevated temperatures can accelerate degradation reactions.[6][7]
-
Light: Exposure to light, particularly UV light, can potentially induce degradation.
-
Presence of Oxidants: The presence of oxidizing agents can lead to the degradation of the boronic acid moiety.
-
Storage Conditions: Proper storage is crucial for maintaining the integrity of this compound. The recommended storage condition is typically under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2–8 °C).[3]
Illustrative Stability Profile
The following table provides an example of a stability profile. Actual data must be generated through rigorous experimental studies.
Table 3: Illustrative Stability of this compound in Solution (Aqueous Buffer, pH 7.4) at 40°C
| Time (days) | Purity (%) | Major Degradant (%) |
| 0 | 99.5 | <0.1 |
| 7 | 98.2 | 1.2 (6-Azaindole) |
| 14 | 96.5 | 2.8 (6-Azaindole) |
| 30 | 92.1 | 6.5 (6-Azaindole) |
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound.
Kinetic Solubility Assay Protocol
This assay provides a high-throughput method for estimating the solubility of a compound from a DMSO stock solution.[8][9]
Materials and Equipment:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Automated liquid handler or multichannel pipettes
-
Plate shaker
-
Nephelometer or UV-Vis plate reader
-
Filtration plate (for direct UV method)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Plate Preparation: Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the wells in triplicate. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Measurement (Nephelometry): Measure the light scattering of the solutions in each well using a nephelometer. Increased light scattering indicates precipitation.
-
Measurement (Direct UV): Alternatively, filter the solutions through a filtration plate to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-compatible plate at the compound's λmax.
-
Data Analysis: Compare the measurements to a calibration curve prepared from known concentrations of the compound to determine the solubility.
Thermodynamic Solubility Assay (Shake-Flask Method) Protocol
This method determines the equilibrium solubility of the solid compound and is considered the gold standard.[10][11]
Materials and Equipment:
-
Solid this compound
-
Selected aqueous buffer (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC-UV system
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial (ensure solid is visible after equilibration).
-
Solvent Addition: Add a known volume of the desired buffer (e.g., 1 mL of PBS, pH 7.4).
-
Equilibration: Cap the vials and shake at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Filtration: Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve.
Accelerated Stability Study Protocol
This protocol is designed to predict the long-term stability of the compound by subjecting it to stressed conditions.[6][7][12]
Materials and Equipment:
-
This compound
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vials with inert caps
-
Stability chambers with controlled temperature and humidity
-
HPLC-UV system with a stability-indicating method
Procedure:
-
Sample Preparation: Prepare solutions of this compound in the desired buffer at a known concentration.
-
Storage: Store the vials in stability chambers under accelerated conditions (e.g., 40°C/75% RH, 60°C). Also, store a set of samples under long-term conditions (e.g., 25°C/60% RH) and refrigerated conditions (5°C) as controls.
-
Time Points: Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks for accelerated studies).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC-UV method to determine the purity of the compound and identify and quantify any degradants.
-
Data Analysis: Plot the percentage of the remaining compound against time to determine the degradation kinetics and estimate the shelf-life.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows related to the assessment of this compound.
Caption: A simplified workflow for determining the solubility of a compound.
Caption: Key factors that can influence the stability of this compound.
Caption: The equilibrium between the two forms of boronic acid in aqueous solution.
Conclusion
A comprehensive understanding of the solubility and stability of this compound is indispensable for its effective utilization in drug discovery and development. While specific quantitative data for this compound remains scarce in the public domain, this guide provides a robust framework for its characterization. By employing the detailed experimental protocols outlined herein, researchers can generate the critical data needed to inform formulation strategies, predict in vivo behavior, and ensure the development of safe and effective therapeutics. The general principles of boronic acid chemistry, combined with empirical data, will empower scientists to navigate the physicochemical challenges and unlock the full potential of this valuable synthetic intermediate.
References
- 1. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. 6-Azaindole CAS#: 271-29-4 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 7. japsonline.com [japsonline.com]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 11. enamine.net [enamine.net]
- 12. criver.com [criver.com]
6-Azaindole-4-boronic Acid: A Core Scaffold for Kinase Inhibitors and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azaindole-4-boronic acid, a heterocyclic compound featuring a pyrrolopyridine core functionalized with a boronic acid group, has emerged as a pivotal building block in medicinal chemistry. Its structural resemblance to the purine and indole systems allows it to serve as a bioisostere in the design of pharmacologically active molecules. The presence of the boronic acid moiety makes it an ideal substrate for Suzuki-Miyaura cross-coupling reactions, a powerful tool for the formation of carbon-carbon bonds in the synthesis of complex organic molecules. This guide provides a comprehensive overview of the molecular properties, synthesis, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors.
Core Molecular Data
The fundamental properties of this compound are summarized below, providing essential information for its use in a laboratory setting.
| Property | Value | Citation(s) |
| Molecular Formula | C₇H₇BN₂O₂ | [1][2] |
| Molecular Weight | 161.95 g/mol | [1][2] |
| IUPAC Name | (1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid | |
| CAS Number | 1312368-90-3 |
Synthesis and Functionalization
The synthesis of the 6-azaindole scaffold can be achieved through various methods, with the Bartoli indole synthesis being a notable approach for preparing 4- and 6-azaindoles from substituted nitropyridines.[3] This method involves the reaction of a nitropyridine derivative with a vinyl Grignard reagent.[3]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This compound is a versatile reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of the 6-azaindole moiety into a wide range of molecules.[4][5] A general protocol for this reaction is outlined below.
Materials:
-
This compound
-
Aryl or heteroaryl halide (or triflate)
-
Anhydrous solvent (e.g., dioxane, DME, toluene/water mixture)[8][9]
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound (1.0-1.5 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).[8]
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up, extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Application in Kinase Inhibitor Development
The 6-azaindole scaffold is a privileged structure in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[1][6][10] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking the interactions of the adenine core of ATP.[10] Consequently, numerous kinase inhibitors incorporating the azaindole moiety have been developed, targeting a range of kinases involved in cancer and other diseases.[1][6]
Role in Signaling Pathways
Derivatives of 6-azaindole have been investigated as inhibitors of several key signaling pathways implicated in cancer cell proliferation and survival, including the PI3K/AKT/mTOR and MAPK pathways.[11][12] By inhibiting kinases within these pathways, these compounds can effectively block downstream signaling events that promote tumor growth.
Below is a diagram illustrating the general mechanism of a kinase inhibitor synthesized using a 6-azaindole scaffold targeting a signaling pathway.
References
- 1. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Fostemsavir(BMS 663068)_Chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Azaindole synthesis [organic-chemistry.org]
- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. img01.pharmablock.com [img01.pharmablock.com]
- 11. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
6-Azaindole-4-boronic acid: A Technical Guide to Commercial Availability and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, and key applications of 6-Azaindole-4-boronic acid. This valuable building block is of significant interest in medicinal chemistry and drug discovery, primarily due to its utility in forming carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions.
Physicochemical Properties
This compound, also known as 1H-pyrrolo[2,3-c]pyridin-4-ylboronic acid, is a heterocyclic compound containing a 6-azaindole core functionalized with a boronic acid group at the 4-position.
| Property | Value |
| CAS Number | 1312368-90-3 |
| Molecular Formula | C₇H₇BN₂O₂ |
| Molecular Weight | 161.95 g/mol |
| IUPAC Name | (1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid |
Commercial Availability
This compound and its derivatives, such as the pinacol ester, are commercially available from a range of specialized chemical suppliers. These compounds are typically offered in various purities and quantities to suit diverse research and development needs.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Pharmaffiliates | This compound[1] | 1312368-90-3 | High Purity | Inquire for details |
| BOC Sciences | This compound[] | 1312368-90-3 | Inquire for details | mg, g, kg, ton |
| Advanced ChemBlocks | (1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid | 1312368-90-3 | >95% | 250 mg, 1 g, 5 g |
| Apollo Scientific | 7-Azaindole-5-boronic acid, pinacol ester[3] | 754214-56-7 | 97% | 250mg, 1g, 5g, 25g, 100g |
| Echemi | 7-Azaindole-4-Boronic Acid Pinacol Ester | 942919-26-8 | >98% | Inquire for details[4] |
| Hoffman Fine Chemicals | 1-Boc-6-Azaindole-3-boronic acid pinacol ester[5] | 1174038-67-5 | Inquire for details | Inquire for details |
Note: The availability and specifications of related derivatives are included for a broader perspective on sourcing azaindole boronic acids.
Synthetic Methodologies
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Key Applications in Drug Discovery
This compound is a versatile reagent, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize more complex molecules. The azaindole scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets.
Suzuki-Miyaura Cross-Coupling
The boronic acid functional group allows for the efficient formation of carbon-carbon bonds with aryl or heteroaryl halides. This reaction is fundamental in drug discovery for assembling complex molecular architectures.
General Experimental Protocol for Suzuki-Miyaura Coupling:
A general procedure for the Suzuki-Miyaura cross-coupling of a halo-azaindole with an arylboronic acid is as follows[6]:
-
Reaction Setup: In a microwave vial, combine the 6-halo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1 equivalent), the desired arylboronic acid (1.5 equivalents), potassium carbonate (5 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.06 equivalents).
-
Solvent Addition: Add a mixture of 1,4-dioxane and water (3:1 ratio).
-
Degassing: Purge the mixture with nitrogen gas.
-
Reaction: Heat the sealed vial in a microwave reactor at 125 °C for 26 minutes.
-
Work-up: After cooling, extract the reaction mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.
Caption: Generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Role as a Kinase Inhibitor Scaffold
Azaindole derivatives are frequently investigated as inhibitors of various protein kinases due to their structural similarity to the adenine core of ATP. The PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer, is a prominent target for azaindole-based inhibitors[7][8][9][10][11]. The nitrogen atom in the azaindole core can form crucial hydrogen bonds within the ATP-binding pocket of kinases.
The PI3K/Akt/mTOR Signaling Pathway and Inhibition:
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[9] Its aberrant activation is a hallmark of many cancers. Small molecule inhibitors, often containing scaffolds like azaindole, are designed to block the activity of key kinases in this pathway, such as PI3K, Akt, and mTOR, thereby impeding tumor growth.
Caption: Simplified PI3K/Akt/mTOR signaling pathway with the inhibitory action of an azaindole-based compound on PI3K.
Conclusion
This compound is a commercially accessible and highly valuable reagent for medicinal chemists and drug development professionals. Its utility in the synthesis of complex molecular structures through Suzuki-Miyaura coupling, combined with the proven biological relevance of the azaindole scaffold, particularly in the development of kinase inhibitors, ensures its continued importance in the discovery of novel therapeutics. This guide provides a foundational understanding of its properties, availability, and applications to aid researchers in their scientific endeavors.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 3. 754214-56-7 Cas No. | 7-Azaindole-5-boronic acid, pinacol ester | Apollo [store.apolloscientific.co.uk]
- 4. echemi.com [echemi.com]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
The Multifaceted Biological Activities of 6-Azaindole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-azaindole scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. This technical guide provides an in-depth overview of the biological activities of 6-azaindole derivatives, focusing on their anticancer, kinase inhibitory, antimicrobial, and antiviral properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in drug discovery and development.
Anticancer Activity of 6-Azaindole Derivatives
6-Azaindole derivatives have emerged as a promising class of anticancer agents, primarily through their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
Quantitative Anticancer Activity Data
The cytotoxic effects of various 6-azaindole derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| CM01 | HeLa (Cervical Cancer) | 0.8 | [1] |
| CM01 | A549 (Lung Cancer) | 1.2 | [1] |
| CM01 | MCF7 (Breast Cancer) | 0.9 | [1] |
| CM02 | HeLa (Cervical Cancer) | 0.5 | [1] |
| CM02 | A549 (Lung Cancer) | 0.7 | [1] |
| CM02 | MCF7 (Breast Cancer) | 0.6 | [1] |
| Derivative 6a | HepG2 (Liver Cancer) | 0.65 | [2] |
| Derivative 6b | HepG2 (Liver Cancer) | 0.92 | [2] |
| Derivative 15 | MCF-7 (Breast Cancer) | 1.88 | [2] |
| Derivative 15 | HepG2 (Liver Cancer) | 1.62 | [2] |
Mechanism of Action: Inhibition of Microtubule Dynamics
A primary mechanism by which 6-azaindole derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[1][3] This disruption of microtubule dynamics leads to a cascade of cellular events, ultimately culminating in apoptosis.
References
- 1. Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 6-Azaindole
For Researchers, Scientists, and Drug Development Professionals
The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a crucial building block in a multitude of pharmacologically active compounds. Its structural similarity to indole allows it to act as a bioisostere, often leading to improved physicochemical properties, enhanced target binding, and novel intellectual property. This technical guide provides a comprehensive review of the core synthetic methodologies for constructing the 6-azaindole ring system, complete with comparative data, detailed experimental protocols, and visual workflows to aid in synthetic planning and execution.
Classical Approaches to 6-Azaindole Synthesis
Traditional indole syntheses have been adapted for the preparation of azaindoles, though often with modifications to account for the electron-deficient nature of the pyridine ring. The following sections detail the most prominent classical methods.
Bartoli Indole Synthesis
The Bartoli synthesis is a powerful method for constructing indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. This reaction is particularly useful for the synthesis of 7-substituted indoles and has been successfully applied to the preparation of 6-azaindoles from 3-nitropyridine derivatives. The presence of a substituent ortho to the nitro group is often crucial for the reaction's success.
Quantitative Data for Bartoli Synthesis of 6-Azaindoles
| Starting Nitropyridine | Product | Yield (%) | Reference |
| 2-Methoxy-3-nitropyridine | 7-Methoxy-6-azaindole | 20 | [1] |
| 2-Fluoro-3-nitropyridine | 7-Fluoro-6-azaindole | 35 | [2] |
| 2-Chloro-3-nitropyridine | 7-Chloro-6-azaindole | 33 | [2] |
| 2-Bromo-3-nitropyridine | 7-Bromo-6-azaindole | 22 | [2] |
Experimental Protocol: Synthesis of 7-Chloro-6-azaindole [2]
-
Materials: 2-Chloro-3-nitropyridine (5.0 g, 31.5 mmol), Vinylmagnesium bromide (1.0 M in THF, 100 mL, 100 mmol), Anhydrous THF (200 mL), 20% Aqueous NH₄Cl (150 mL), Ethyl acetate, Anhydrous MgSO₄.
-
Procedure:
-
A solution of 2-chloro-3-nitropyridine in dry THF is prepared under a nitrogen atmosphere and cooled to -78 °C.
-
Vinylmagnesium bromide is added dropwise to the stirred solution.
-
The reaction mixture is then stirred at -20 °C for 8 hours.
-
The reaction is quenched by the slow addition of 20% aqueous NH₄Cl.
-
The aqueous phase is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield 7-chloro-6-azaindole.
-
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for preparing indoles from arylhydrazines and carbonyl compounds under acidic conditions. While its application to azaindoles can be challenging due to the electron-deficient nature of the pyridine ring, it has been shown to be effective for the synthesis of 4- and 6-azaindoles, particularly when the pyridylhydrazine contains an electron-donating group.[3][4]
Quantitative Data for Fischer Synthesis of 6-Azaindoles
| Pyridylhydrazine | Carbonyl Compound | Acid Catalyst | Product | Yield (%) | Reference |
| 6-Methoxypyridin-3-ylhydrazine | Valeraldehyde | H₂SO₄ (4 wt% aq.) | 5-Methoxy-2-propyl-4-azaindole | 75 | [5] |
| Pyridin-3-ylhydrazine | Various ketones | Polyphosphoric acid | Substituted 6-azaindoles | 40-65 | [3][6] |
Experimental Protocol: General Procedure for Fischer Synthesis of 4- and 6-Azaindoles [5]
-
Materials: Substituted pyridylhydrazine (1 equivalent), Aldehyde or ketone (1.1 equivalents), 4 wt% aqueous sulfuric acid.
-
Procedure:
-
In a round-bottom flask, dissolve the pyridylhydrazine in the aqueous sulfuric acid solution.
-
Add the carbonyl compound to the reaction mixture.
-
Heat the mixture to reflux for 2 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Palladium-Catalyzed Coupling of 6-Azaindole-4-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azaindoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their structural similarity to indole, a key component of many biologically active molecules. The incorporation of a nitrogen atom into the indole scaffold at the 6-position modulates the electronic properties of the ring system, often leading to enhanced binding affinity and improved pharmacokinetic properties of drug candidates.[1] Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful and versatile methods for the functionalization of the 6-azaindole core, enabling the synthesis of diverse libraries of compounds for drug discovery.[2][3]
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura coupling of 6-azaindole-4-boronic acid with various aryl and heteroaryl halides. These reactions are instrumental in the synthesis of 4-substituted 6-azaindoles, a scaffold found in numerous kinase inhibitors with potential applications in oncology and other therapeutic areas.[4][5]
Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5] Dysregulation of this pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention.[4][6]
Several 6-azaindole derivatives have emerged as potent and selective inhibitors of kinases within this pathway, particularly PI3K.[4] The 6-azaindole scaffold can mimic the hinge-binding motif of ATP, the natural substrate for kinases, thereby enabling potent inhibition. The synthesis of these inhibitors often relies on the palladium-catalyzed coupling of this compound with various (hetero)aryl partners to explore the structure-activity relationship (SAR) and optimize for potency and selectivity.
Below is a diagram illustrating the central role of the PI3K/Akt/mTOR signaling pathway in cell regulation and how 6-azaindole-based inhibitors can modulate its activity.
References
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Base Selection in 6-Azaindole Suzuki Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to selecting the optimal base for Suzuki-Miyaura cross-coupling reactions involving 6-azaindole scaffolds. The choice of base is a critical parameter that significantly influences reaction yield, selectivity, and substrate scope. This document summarizes key findings from the literature, presents comparative data, and offers detailed experimental protocols.
Introduction to 6-Azaindole Suzuki Reactions
The 6-azaindole moiety is a prevalent scaffold in medicinal chemistry, and the Suzuki-Miyaura cross-coupling reaction is a powerful tool for its functionalization. However, the electron-deficient nature of the pyridine ring in the azaindole system and the presence of the N-H group can pose challenges. The acidic proton of the indole nitrogen can interfere with the catalytic cycle, and the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[1][2] Careful selection of the base is therefore crucial to mitigate these issues and achieve high-yielding reactions.
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base in a Suzuki-Miyaura reaction plays a pivotal role in the transmetalation step.[3] There are two primary proposed pathways for its action:
-
Boronate Pathway: The base activates the boronic acid to form a more nucleophilic boronate "ate" complex, which then readily transmetalates with the palladium(II) complex.[3]
-
Hydroxide/Alkoxide Pathway: The base reacts with the palladium(II)-halide complex to form a palladium(II)-hydroxide or -alkoxide species. This species then undergoes transmetalation with the neutral boronic acid.[3]
The operative pathway is dependent on the specific base, solvent, and substrates used. For nitrogen-containing heterocycles like 6-azaindole, the basicity and nucleophilicity of the base must be carefully balanced to promote the desired reaction without causing unwanted side reactions.
Comparative Analysis of Bases for 6-Azaindole Suzuki Reactions
A variety of inorganic bases are commonly employed in the Suzuki-Miyaura coupling of azaindoles. The choice of base is often dependent on the nature of the coupling partners and the reaction conditions. Below is a summary of commonly used bases and their general performance in the context of 6-azaindole Suzuki reactions.
| Base | Common Substrates | Typical Yield (%) | Notes |
| K₃PO₄ | Aryl bromides, aryl chlorides, nitrogen-containing heterocycles | 90-99% | A strong, non-nucleophilic base, particularly effective for coupling nitrogen-rich heterocycles.[1][3][4] |
| Cs₂CO₃ | Aryl bromides, aryl chlorides, challenging couplings | 85-95% | A strong base with good solubility in organic solvents, often used for difficult couplings.[5][6] |
| K₂CO₃ | Aryl bromides | 70-90% | A moderately strong and cost-effective base, widely used in Suzuki reactions.[5][7] |
| KOAc | Aryl iodides | Moderate | A weaker base, sometimes used in specific applications.[1] |
| Organic Bases (e.g., TEA, DIPEA) | Base-sensitive substrates | Variable | Generally less effective than inorganic bases for this application and can sometimes inhibit the reaction.[8] |
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling of a 6-halo-azaindole with an arylboronic acid, highlighting the use of different bases.
Protocol 1: Suzuki-Miyaura Coupling of 7-chloro-6-azaindole using K₃PO₄
This protocol is adapted from a microwave-assisted synthesis of 7-substituted-6-azaindoles.[9]
Materials:
-
7-chloro-6-azaindole (1.0 equiv)
-
Arylboronic acid or potassium organotrifluoroborate (1.2 equiv)
-
XPhos-Pd-G2 catalyst (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
DMF/EtOH/H₂O (3:1:1, v/v/v)
Procedure:
-
To a microwave vial, add 7-chloro-6-azaindole, the arylboronic acid or potassium organotrifluoroborate, XPhos-Pd-G2, and K₃PO₄.
-
Add the DMF/EtOH/H₂O solvent mixture.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 100 °C for 30 minutes.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (a 6-azaindole derivative) using Cs₂CO₃
This protocol is for the selective C3-arylation of a di-halogenated 6-azaindole derivative.[5]
Materials:
-
6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (5 mol%)
-
SPhos (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene/Ethanol (1:1, v/v)
Procedure:
-
In a reaction flask, combine 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, phenylboronic acid, Pd₂(dba)₃, SPhos, and Cs₂CO₃.
-
Add the toluene/ethanol solvent mixture.
-
Heat the reaction mixture to 60 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Diagrams
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow for Suzuki-Miyaura Reaction
Caption: A general workflow for a Suzuki-Miyaura cross-coupling experiment.
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 6-Azaindole-4-boronic Acid in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azaindole scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors due to its ability to mimic the hinge-binding motif of ATP.[1][2] The strategic placement of a nitrogen atom in the indole ring system can significantly influence the physicochemical properties and biological activity of the resulting molecule.[1][3] Among the various isomers, 6-azaindole derivatives have demonstrated potent inhibitory activity against a range of therapeutically relevant kinases.[2][4] 6-Azaindole-4-boronic acid serves as a versatile building block for the synthesis of diverse kinase inhibitors, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[2][5][6] This document provides detailed application notes, experimental protocols, and data on the use of this compound in the synthesis of kinase inhibitors.
Key Applications: Targeting Clinically Relevant Kinases
Derivatives of 6-azaindole have shown significant promise as inhibitors of various protein kinases implicated in cancer and other diseases. Notably, compounds synthesized from 6-azaindole precursors have exhibited potent activity against FMS-like tyrosine kinase 3 (FLT3) and Bcr-Abl, both of which are key targets in oncology.[2]
FMS-like Tyrosine Kinase 3 (FLT3): Mutations in the FLT3 receptor are common drivers in acute myeloid leukemia (AML). A 6-azaindole derivative has been reported to potently inhibit FLT3 kinase with an IC50 value of 18 nM, highlighting the potential of this scaffold in treating FLT3-driven malignancies.[2]
Bcr-Abl Tyrosine Kinase: The Bcr-Abl fusion protein is the hallmark of chronic myeloid leukemia (CML). While specific inhibitors derived directly from this compound are still under investigation, the general class of 5- and 6-azaindole compounds has been patented for the inhibition of Bcr-Abl tyrosine kinases, suggesting the therapeutic potential of this scaffold for CML treatment.
Data Presentation: Potency of 6-Azaindole-Based Kinase Inhibitors
The following table summarizes the reported in vitro potency of a kinase inhibitor synthesized using a 6-azaindole scaffold. Further research is needed to expand this dataset with more examples derived specifically from this compound.
| Kinase Target | Compound Structure/Reference | Assay Type | IC50 (nM) |
| FLT3 | 6-azaindole derivative[2] | Enzymatic Assay | 18 |
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of kinase inhibitors using this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical Suzuki-Miyaura coupling reaction between this compound and an aryl or heteroaryl halide to generate the core structure of the kinase inhibitor.
Materials:
-
This compound
-
Aryl/heteroaryl halide (e.g., bromo- or iodo- derivative)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq), the aryl/heteroaryl halide (1.1 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.05-0.1 eq) to the flask under the inert atmosphere.
-
Add the degassed anhydrous solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired coupled product.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general method for assessing the inhibitory activity of the synthesized 6-azaindole derivatives against a target kinase.
Materials:
-
Purified target kinase
-
Kinase-specific substrate (peptide or protein)
-
Synthesized 6-azaindole inhibitor (dissolved in DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., HEPES, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)
-
Microplate reader compatible with the chosen detection method
Procedure:
-
Prepare serial dilutions of the 6-azaindole inhibitor in the kinase assay buffer.
-
In a microplate, add the purified kinase, the kinase-specific substrate, and the serially diluted inhibitor.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at the optimal temperature for the kinase for a predetermined time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the signaling pathways of FLT3 and Bcr-Abl, key targets for kinase inhibitors derived from 6-azaindole scaffolds.
Caption: Simplified FLT3 signaling pathway and the point of inhibition.
Caption: Key downstream pathways of the Bcr-Abl oncoprotein.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of kinase inhibitors using this compound.
Caption: Workflow for kinase inhibitor synthesis and evaluation.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Protecting Group Strategies for 6-Azaindole Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to protecting group strategies for the successful implementation of cross-coupling reactions involving the 6-azaindole scaffold. The inherent reactivity of the N-H bond in the pyrrole moiety of 6-azaindole can lead to undesired side reactions and lower yields in common palladium-catalyzed coupling reactions. Therefore, the appropriate selection and use of nitrogen protecting groups are crucial for achieving high efficiency and clean reaction profiles. This document outlines strategies using common protecting groups—tert-Butoxycarbonyl (Boc), 2-(Trimethylsilyl)ethoxymethyl (SEM), and p-Toluenesulfonyl (Tosyl)—and provides detailed protocols for their introduction, removal, and application in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
Overview of Protecting Group Strategies
The selection of a suitable protecting group for 6-azaindole depends on its stability under the planned coupling reaction conditions and the ease of its removal without affecting other functional groups in the molecule. An ideal protecting group should be easy to introduce in high yield, stable to the coupling reaction conditions, and readily cleaved under mild conditions that do not compromise the integrity of the final product.[1]
tert-Butoxycarbonyl (Boc) Protecting Group Strategy
The Boc group is a widely used protecting group for indoles and azaindoles due to its ease of introduction and removal under acidic conditions. It is generally stable to the basic conditions often employed in Suzuki and Sonogashira couplings.
Experimental Protocols
Protocol 2.1.1: N-Boc Protection of 6-Halo-6-azaindole
This procedure describes the protection of the 6-azaindole nitrogen with a tert-butoxycarbonyl (Boc) group.
-
Materials:
-
6-Halo-6-azaindole (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the 6-halo-6-azaindole in anhydrous THF or DCM.
-
Add triethylamine (or DIPEA) and DMAP to the solution.
-
Add Boc₂O portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[2]
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2.1.2: Suzuki-Miyaura Coupling of N-Boc-6-halo-6-azaindole
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of N-Boc protected 6-halo-6-azaindole with a boronic acid.
-
Materials:
-
N-Boc-6-halo-6-azaindole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv) or other suitable palladium catalyst/ligand system
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dioxane/Water or Toluene/Ethanol/Water solvent mixture
-
-
Procedure:
-
To a reaction vessel, add N-Boc-6-halo-6-azaindole, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Protocol 2.1.3: N-Boc Deprotection
This procedure details the removal of the Boc protecting group.
-
Materials:
-
N-Boc protected 6-azaindole derivative
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., Dioxane, Methanol)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the N-Boc protected 6-azaindole in DCM.
-
Add an excess of TFA or a solution of HCl in dioxane/methanol at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours until deprotection is complete (monitored by TLC).[3]
-
Remove the solvent and excess acid under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to afford the deprotected 6-azaindole.
-
Data Presentation
| Protecting Group | Coupling Reaction | Substrate | Product | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Boc | Suzuki-Miyaura | 3-Iodo-5-azaindole | 3-Aryl-5-azaindole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 5-49 | [4] |
| Boc | Sonogashira | 3-Iodo-6-azaindole | 3-Alkynyl-6-azaindole | PdCl₂(PPh₃)₂, CuI | Et₃N | DMF | RT | 2 | 85 | [5] |
2-(Trimethylsilyl)ethoxymethyl (SEM) Protecting Group Strategy
The SEM group is stable under a wide range of conditions, including those for many coupling reactions, and can be removed with fluoride reagents or strong Lewis acids. Its removal conditions are orthogonal to those for Boc and many other protecting groups.
Experimental Protocols
Protocol 3.1.1: N-SEM Protection of 6-Halo-6-azaindole
This protocol describes the introduction of the SEM protecting group.
-
Materials:
-
6-Halo-6-azaindole (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 equiv)
-
Anhydrous Dimethylformamide (DMF) or THF
-
-
Procedure:
-
Suspend NaH in anhydrous DMF or THF at 0 °C under an inert atmosphere.
-
Add a solution of 6-halo-6-azaindole in the same solvent dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.
-
Cool the reaction back to 0 °C and add SEM-Cl dropwise.[6]
-
Stir at room temperature overnight.
-
Carefully quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography.
-
Protocol 3.1.2: Buchwald-Hartwig Amination of N-SEM-6-halo-6-azaindole
This protocol provides a general method for the C-N coupling of an N-SEM protected 6-halo-6-azaindole.
-
Materials:
-
N-SEM-6-halo-6-azaindole (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos or other suitable ligand (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 equiv)
-
Anhydrous Toluene or Dioxane
-
-
Procedure:
-
Combine N-SEM-6-halo-6-azaindole, amine, palladium precursor, ligand, and base in a reaction vessel.
-
Evacuate and backfill with an inert gas.
-
Add the degassed anhydrous solvent.
-
Heat the reaction to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute with an organic solvent and filter through celite.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify by column chromatography.
-
Protocol 3.1.3: N-SEM Deprotection
This protocol describes the cleavage of the SEM group using fluoride ions.
-
Materials:
-
N-SEM protected 6-azaindole derivative
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF) (3.0 equiv)
-
Anhydrous THF or DMF
-
-
Procedure:
-
Dissolve the N-SEM protected compound in anhydrous THF or DMF.
-
Add the TBAF solution and heat the mixture to 45-60 °C.[6][7]
-
Stir for 12-24 hours, monitoring the reaction progress.
-
Upon completion, cool the reaction and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
-
Data Presentation
| Protecting Group | Coupling Reaction | Substrate | Product | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| SEM | Suzuki-Miyaura | 3-Bromo-4-(2-fluoro-4-nitrophenoxy)-7-azaindole | 3-(Pyridin-2-yl)-4-(2-fluoro-4-nitrophenoxy)-7-azaindole | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 100 | 16 | 92 | [4] |
p-Toluenesulfonyl (Tosyl) Protecting Group Strategy
The tosyl group is a robust protecting group, stable to a wide range of reaction conditions, including strongly acidic and basic media. Its removal is typically achieved under reductive conditions.
Experimental Protocols
Protocol 4.1.1: N-Tosyl Protection of 6-Halo-6-azaindole
This protocol details the tosylation of the 6-azaindole nitrogen.
-
Materials:
-
6-Halo-6-azaindole (1.0 equiv)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv) or Potassium Carbonate (K₂CO₃)
-
Anhydrous DMF or Acetonitrile
-
-
Procedure:
-
To a solution of 6-halo-6-azaindole in anhydrous DMF, add NaH at 0 °C.
-
Stir for 30 minutes, then add TsCl.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench with water and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify by column chromatography.
-
Protocol 4.1.2: Sonogashira Coupling of N-Tosyl-6-halo-6-azaindole
This protocol describes a typical Sonogashira coupling with an N-tosylated 6-azaindole.
-
Materials:
-
N-Tosyl-6-halo-6-azaindole (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (Et₃N) or DIPEA
-
Anhydrous DMF or THF
-
-
Procedure:
-
Combine N-Tosyl-6-halo-6-azaindole, palladium catalyst, and CuI in a reaction flask.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent, terminal alkyne, and base.
-
Stir the reaction at room temperature to 60 °C for 2-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify by column chromatography.
-
Protocol 4.1.3: N-Tosyl Deprotection
This protocol describes the reductive cleavage of the tosyl group.
-
Materials:
-
N-Tosyl protected 6-azaindole derivative
-
Magnesium turnings (10 equiv)
-
Anhydrous Methanol
-
-
Procedure:
-
To a solution of the N-tosyl-6-azaindole in anhydrous methanol, add magnesium turnings.
-
Stir the suspension at room temperature or with gentle heating (reflux) for 2-6 hours.[8][9]
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride.
-
Filter the mixture and concentrate the filtrate.
-
Extract the aqueous residue with an organic solvent.
-
Dry and concentrate the organic extracts to obtain the deprotected product.
-
Data Presentation
| Protecting Group | Coupling Reaction | Substrate | Product | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Tosyl | Buchwald-Hartwig | N-Tosyl-Aryl Halide | N-Tosyl-Aryl Amine | Pd-NHC | K₃PO₄ | Dioxane | 110 | 16 | up to 99 | [10] |
Conclusion
The choice of a protecting group for 6-azaindole is a critical parameter for the success of subsequent coupling reactions. The Boc group offers a balance of stability and mild cleavage conditions suitable for many applications. The SEM group provides orthogonality and robustness for more complex synthetic sequences. The Tosyl group is a highly stable option when harsh reaction conditions are anticipated, with reliable reductive deprotection methods available. The protocols and data presented herein provide a comprehensive resource for researchers to select and implement the most appropriate protecting group strategy for their specific synthetic goals involving the versatile 6-azaindole scaffold.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]
Application Notes and Protocols: One-Pot Synthesis of 2-Aryl-6-Azaindoles using a Tandem Palladium-Catalyzed Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azaindole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds and several FDA-approved drugs. Their ability to mimic the indole nucleus while offering unique hydrogen bonding capabilities makes them particularly valuable in the design of kinase inhibitors. One-pot synthesis methodologies provide an efficient and streamlined approach to constructing these complex molecules, reducing reaction time, and simplifying purification processes, which is highly advantageous in drug discovery and development.
This document provides a detailed protocol for a representative one-pot synthesis of a 2-aryl-6-azaindole derivative via a palladium-catalyzed tandem intramolecular C-N coupling and intermolecular Suzuki reaction. While this protocol does not utilize 6-azaindole-4-boronic acid as a starting material, it demonstrates a powerful one-pot strategy for the synthesis of substituted 6-azaindoles using a boronic acid as a key reagent.
Data Presentation
The following table summarizes the typical quantitative data for the one-pot synthesis of 2-phenyl-6-azaindole from N-(4-(2,2-dichlorovinyl)pyridin-3-yl)pivalamide and phenylboronic acid.
| Reactant/Reagent | Chemical Formula | Molar Mass ( g/mol ) | Equivalents | Amount |
| N-(4-(2,2-dichlorovinyl)pyridin-3-yl)pivalamide | C12H14Cl2N2O | 289.16 | 1.0 | 289 mg |
| Phenylboronic Acid | C6H7BO2 | 121.93 | 1.2 | 146 mg |
| Pd2(dba)3 | C51H42O3P2Pd2 | 915.72 | 0.05 | 46 mg |
| SPhos | C27H31OP | 410.51 | 0.1 | 41 mg |
| Cs2CO3 | C2O3Cs | 325.82 | 2.0 | 652 mg |
| Product | Formula | Molar Mass ( g/mol ) | Yield | Purity |
| 2-Phenyl-6-azaindole | C13H10N2 | 194.23 | ~75% | >95% |
Experimental Workflow
The following diagram illustrates the workflow for the one-pot synthesis of 2-aryl-6-azaindoles.
Scale-Up Synthesis of 6-Azaindole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 6-azaindole derivatives, a critical scaffold in medicinal chemistry. The following sections outline scalable methodologies, including a metal-free cyclization, a Vilsmeier-Haack formylation approach, the Bartoli indole synthesis, and palladium-catalyzed cross-coupling reactions.
Metal-Free [4+1] Cyclization for 2,3-Substituted 6-Azaindoles
A one-pot, scalable, and metal-free synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles has been developed, starting from 3-amino-4-methylpyridines and trifluoroacetic anhydride (TFAA). This method is regioselective, requires no catalyst, and has been successfully scaled to over 50 grams.[1]
Experimental Protocol
A 0.2 M solution of the starting 3-amino-4-methylpyridine in dry pyridine is cooled to 0 °C. To this solution, 3.3 equivalents of trifluoroacetic anhydride (TFAA) are added. The reaction mixture is then allowed to warm to room temperature and stirred for 48 hours. Following the reaction, the mixture is diluted with water and extracted with chloroform. The organic layer is washed with brine, dried over sodium sulfate, and concentrated to give the crude product. Purification is achieved by flash chromatography on silica gel using an ethyl acetate-hexane eluent, followed by crystallization.[1][2]
Data Presentation
| Starting Material | Product | Scale | Yield | Purification |
| 3-amino-4-methylpyridine | 2-trifluoromethyl-3-trifluoroacetyl-6-azaindole | >50 g | 82% | Flash chromatography, Crystallization from MeCN |
Diagram of the experimental workflow for the metal-free [4+1] cyclization.
Caption: Workflow for the scalable metal-free synthesis of 2,3-substituted 6-azaindoles.
Vilsmeier-Haack Formulation for 3-Formyl-6-Azaindoles
An efficient method for the preparation of 6-azaindoles bearing a 3-formyl group has been developed from commercially available (ortho-methyl)aminopyridine substrates. This transformation has a broad substrate scope and has been scaled up to 40 grams.[3]
Experimental Protocol
Detailed experimental protocols for the Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines are available in the supporting information of the cited literature. The general procedure involves the reaction of the aminopyridine with the Vilsmeier reagent, followed by aqueous work-up to yield the 3-formyl-6-azaindole.
Data Presentation
| Starting Material | Product | Scale | Yield |
| 3-amino-4-methylpyridine | 3-formyl-6-azaindole | 40 g | 62%[2] |
Bartoli Synthesis of 4- and 6-Azaindoles
The Bartoli indole synthesis provides a direct route to 4- and 6-azaindoles from the corresponding nitropyridines and vinyl Grignard reagents. This method is particularly effective for the synthesis of 7-substituted 6-azaindoles.[4][5] The reaction generally requires three equivalents of the vinyl Grignard reagent.[4][6]
Experimental Protocol
A solution of the starting nitropyridine (1 equivalent) in anhydrous tetrahydrofuran (THF) is prepared under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78 °C. Vinylmagnesium bromide (3 equivalents, 1.0 M solution in THF) is added dropwise. The reaction mixture is stirred at -20 °C for 8 hours. The reaction is then quenched with a 20% aqueous ammonium chloride solution. The aqueous phase is extracted with ethyl acetate, and the combined organic layers are dried over magnesium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography.[6]
Data Presentation
| Starting Nitropyridine | Product | Scale | Yield (%) |
| 2-Methoxy-3-nitropyridine | 7-Methoxy-6-azaindole | Multi-gram | 20 |
| 2-Fluoro-3-nitropyridine | 7-Fluoro-6-azaindole | Multi-gram | 35 |
| 2-Chloro-3-nitropyridine | 7-Chloro-6-azaindole | 5.0 g | 33 |
| 2-Bromo-3-nitropyridine | 7-Bromo-6-azaindole | Multi-gram | 22 |
Diagram of the experimental workflow for the Bartoli synthesis of 6-azaindoles.
Caption: Workflow for the multi-gram Bartoli synthesis of 6-azaindole derivatives.
Palladium-Catalyzed Synthesis of 6-Azaindoles
Palladium-catalyzed cross-coupling reactions offer a versatile approach to functionalized 6-azaindoles. Methods such as the Larock reaction and sequential Sonogashira/C-N coupling have been successfully employed.
Larock Reaction
The Larock methodology has been used to afford substituted 6-azaindoles in moderate yields (up to 40%). The reaction typically utilizes Pd(OAc)2 as the catalyst in the presence of a base like KOAc.[7]
Sequential Sonogashira and C-N Coupling
A two-step, one-pot procedure involving a site-selective Pd-catalyzed Sonogashira reaction of 3,4-dibromopyridine with alkynes, followed by a Pd-catalyzed tandem C-N coupling and cyclization with amines, provides 6-azaindoles in very good yields (up to 80%).[8][9]
Data Presentation
| Method | Starting Materials | Catalyst/Reagents | Yield (%) |
| Larock Reaction | Aryl iodides, Propargyl alcohols | Pd(OAc)2, KOAc | Up to 40[7] |
| Sequential Sonogashira/C-N Coupling | 3,4-dibromopyridine, Alkynes, Amines | Pd-catalyst | Up to 80[8] |
Diagram illustrating the logical relationship of sequential palladium-catalyzed synthesis.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 5. baranlab.org [baranlab.org]
- 6. benchchem.com [benchchem.com]
- 7. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 8. Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed CC and CN Coupling Reactions [organic-chemistry.org]
- 9. unifr.ch [unifr.ch]
Application Notes and Protocols for 6-Azaindole-4-boronic Acid in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in modern medicinal chemistry for the identification of lead compounds. This approach involves screening libraries of low molecular weight compounds, or "fragments," against a biological target. Hits identified from these screens, though often exhibiting weak binding affinity, serve as high-quality starting points for the development of potent and selective drug candidates through structure-guided optimization.[1]
The 6-azaindole scaffold is recognized as a privileged structure in medicinal chemistry, frequently found in kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP binding site.[2][3] The incorporation of a boronic acid moiety introduces a versatile functional group capable of forming reversible covalent bonds with nucleophilic residues (such as serine or threonine) in a protein's active site, which can enhance binding affinity and provide a unique mechanism of action.[4] Furthermore, boronic acids can act as bioisosteres for other functional groups, potentially improving physicochemical properties.[4]
This document provides detailed application notes and experimental protocols for the use of 6-Azaindole-4-boronic acid as a fragment in FBDD campaigns, highlighting its potential in the discovery of novel therapeutics.
Application Note: Screening of this compound
Fragment Profile
This compound is a fragment that combines the desirable features of the azaindole core with the reactive potential of a boronic acid. Its physicochemical properties make it an excellent candidate for fragment screening libraries.
| Property | Value |
| Molecular Formula | C₇H₇BN₂O₂ |
| Molecular Weight | 161.95 g/mol [] |
| Topological Polar Surface Area | 70.8 Ų |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 3 |
| cLogP | 0.85 |
Note: Physicochemical properties are calculated values.
Target Class Suitability
The 6-azaindole scaffold is a well-established hinge-binding motif for many kinases .[2][3] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking the interactions of the adenine core of ATP. Therefore, this compound is an ideal fragment for screening against various protein kinases implicated in oncology, inflammation, and other diseases.
Additionally, the boronic acid group makes this fragment suitable for targeting serine proteases and other enzymes with a nucleophilic residue in their active site, through the formation of a reversible covalent bond.
Hypothetical Screening and Hit-to-Lead Workflow
An FBDD campaign utilizing this compound would typically follow a multi-stage process, beginning with primary screening to identify binding, followed by validation and optimization.
Hypothetical Screening Data
The following tables present hypothetical data from a representative FBDD screen against a target protein kinase.
Table 1: Primary Screen using Differential Scanning Fluorimetry (DSF)
| Fragment ID | Fragment Name | Concentration (µM) | ΔTm (°C) | Hit? |
| F023 | This compound | 1000 | 3.5 | Yes |
| F024 | 3-Aminophenylboronic acid | 1000 | 1.2 | No |
| F025 | 6-Azaindole | 1000 | 2.1 | Yes |
| F026 | Benzofuran | 1000 | 0.8 | No |
A significant positive shift in the melting temperature (ΔTm) indicates fragment binding and stabilization of the protein.
Table 2: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)
| Fragment ID | K_D (µM) | Ligand Efficiency (LE) |
| F023 | 250 | 0.35 |
| F025 | 800 | 0.29 |
Ligand Efficiency (LE) is calculated as -RTln(K_D) / N, where N is the number of non-hydrogen atoms. It is a measure of the binding energy per atom.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from known procedures for the synthesis of substituted azaindoles.[6][7] One common approach is the Bartoli indole synthesis.[7]
Protocol:
-
Starting Material: Commercially available 4-bromo-3-nitropyridine.
-
Borylation: The 4-bromo-3-nitropyridine can be converted to the corresponding boronic ester via a palladium-catalyzed cross-coupling reaction with a diboron reagent such as bis(pinacolato)diboron.
-
Bartoli Reaction: The resulting 3-nitro-4-(pinacolato)boronatepyridine is then reacted with an excess of a vinyl Grignard reagent (e.g., vinylmagnesium bromide) in an appropriate solvent like THF at low temperature.[7]
-
Work-up and Purification: The reaction is quenched with an aqueous solution of ammonium chloride. The crude product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The final product, this compound, is purified by column chromatography.
Biophysical Screening: Differential Scanning Fluorimetry (DSF)
DSF is a high-throughput method to identify fragments that bind to and stabilize a target protein, resulting in a measurable shift in its melting temperature (Tm).
Protocol:
-
Protein Preparation: Prepare a solution of the purified target protein at a final concentration of 2 µM in DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).
-
Fragment Preparation: Prepare a stock solution of this compound and other fragments in DMSO at 100 mM. Create a working plate by diluting the fragments to 10 mM in DSF buffer.
-
Assay Plate Preparation: In a 384-well PCR plate, add 10 µL of the protein solution to each well.
-
Dye Addition: Add a fluorescent dye (e.g., SYPRO Orange) to the protein solution at a final dilution of 1:1000.
-
Fragment Addition: Add 0.1 µL of the 10 mM fragment solution to the appropriate wells for a final fragment concentration of 100 µM. Include DMSO-only controls.
-
Thermal Denaturation: Seal the plate and place it in a real-time PCR instrument. Run a temperature gradient from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Data Analysis: Monitor the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. A significant positive shift in Tm (ΔTm) in the presence of the fragment indicates binding.
Hit Validation: Surface Plasmon Resonance (SPR)
SPR is used to confirm the binding of hits from the primary screen and to determine their binding affinity (K_D) and kinetics.
Protocol:
-
Chip Preparation: Covalently immobilize the purified target protein onto a CM5 sensor chip using standard amine coupling chemistry.
-
Fragment Preparation: Prepare a serial dilution of this compound in SPR running buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 0.005% P20 surfactant, 1% DMSO) ranging from 1 µM to 500 µM.
-
Binding Analysis: Inject the fragment solutions over the sensor chip surface at a constant flow rate. A reference channel without immobilized protein should be used for background subtraction.
-
Data Analysis: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound fragment. Fit the steady-state binding responses to a 1:1 binding model to determine the equilibrium dissociation constant (K_D).
Relevant Signaling Pathway
Inhibitors derived from 6-azaindole fragments frequently target protein kinases. The diagram below illustrates a generic mitogen-activated protein kinase (MAPK) signaling cascade, a common target in cancer therapy. An inhibitor developed from a this compound fragment could potentially target kinases at various points in this pathway, such as MEK or ERK.
Conclusion
This compound represents a high-potential fragment for FBDD campaigns, particularly for the discovery of novel kinase and serine protease inhibitors. Its unique combination of a privileged azaindole scaffold and a reactive boronic acid moiety provides a solid foundation for the development of potent and selective drug candidates. The protocols and workflows outlined in this document provide a comprehensive guide for researchers to effectively utilize this fragment in their drug discovery efforts. Through systematic screening and structure-guided optimization, this compound can serve as a valuable starting point for the generation of next-generation therapeutics.
References
- 1. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. "Synthesis and Structure-Activity Relationship of Boronic Acid Bioisost" by Yali Kong, Michael C. Edler et al. [digitalcommons.odu.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Analytical Characterization of 6-Azaindole Products
For: Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azaindole, also known as 1H-Pyrrolo[2,3-c]pyridine, is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] As a bioisostere of indole, it is a key component in a variety of therapeutic agents, including kinase inhibitors for cancer treatment.[1][2] The substitution of a carbon atom with a nitrogen atom in the indole ring can lead to improved aqueous solubility and metabolic stability.[2] Accurate and comprehensive analytical characterization is crucial to confirm the identity, purity, and quantity of synthesized 6-azaindole derivatives, ensuring the reliability of biological and pharmacological data.
This document provides detailed application notes and experimental protocols for the primary analytical techniques used to characterize 6-azaindole products, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and other spectroscopic methods.
Chromatographic Analysis: Purity and Quantification
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a fundamental technique for assessing the purity of 6-azaindole products and for their purification from reaction mixtures.[3] When coupled with a UV detector, HPLC can also be used for quantitative analysis.[4]
Application Note
RP-HPLC separates compounds based on their hydrophobicity. A C18 column is commonly used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid modifier such as formic acid or trifluoroacetic acid to improve peak shape.[4][5] The purity of a 6-azaindole sample is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all detected peaks. For accurate quantification, a standard curve is prepared using a reference standard of known concentration.
Experimental Protocol: RP-HPLC Analysis
-
System Preparation : Prepare the mobile phases and prime the HPLC system to remove air bubbles. Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
Sample Preparation : Accurately weigh and dissolve the 6-azaindole sample in a suitable solvent (e.g., mobile phase, methanol, or acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm or 0.45 µm syringe filter into an autosampler vial.
-
Injection and Analysis : Inject a small volume (e.g., 2-20 µL) of the sample onto the column.[4][5]
-
Data Acquisition : Run the analysis using a defined gradient or isocratic method. Monitor the elution of compounds using a UV detector at a wavelength where the 6-azaindole product has significant absorbance (e.g., 254 nm, 280 nm, or 340 nm).[3][4]
-
Data Processing : Integrate the peaks in the resulting chromatogram to determine the retention time and peak area. Calculate the purity of the sample based on the relative peak areas.
Data Presentation: Typical HPLC Conditions
| Parameter | Typical Value |
| System | Agilent 1290 Infinity II, Shimadzu LC-20AD, or equivalent |
| Column | C18 stationary phase (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)[5] |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | e.g., 5-95% B over 10 minutes |
| Flow Rate | 0.5 - 1.0 mL/min[4] |
| Column Temperature | 40 °C[5] |
| Injection Volume | 2 - 10 µL[5] |
| Detection | UV at 254 nm or as optimized for the specific compound[4] |
Visualization: HPLC Analysis Workflow
Mass Spectrometry: Molecular Weight and Structure
Mass spectrometry (MS) is an indispensable tool for the characterization of 6-azaindole products. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition of the synthesized molecule.[6] Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is used for structural elucidation and quantification in complex matrices.
Application Note
Electrospray ionization (ESI) is a soft ionization technique commonly used for 6-azaindole derivatives, typically forming a protonated molecule [M+H]⁺ in positive ion mode.[5] The high mass accuracy of HRMS instruments (e.g., TOF or Orbitrap) allows for the unambiguous determination of the molecular formula. In MS/MS analysis, the [M+H]⁺ ion is selected and fragmented to produce a characteristic fragmentation pattern, which provides valuable information about the compound's structure.[7] For quantitative studies, Multiple Reaction Monitoring (MRM) is a highly sensitive and selective method used in triple quadrupole mass spectrometers.[5]
Experimental Protocol: UPLC-MS/MS Analysis
-
Sample Preparation : For biological samples (e.g., plasma), perform a protein precipitation step. Add a three-fold volume of cold acetonitrile (containing an appropriate internal standard) to the sample.[5]
-
Centrifugation : Vortex the mixture and centrifuge at high speed (e.g., 13,000 rpm) for 15 minutes at 4°C to pellet proteins.[5]
-
Supernatant Processing : Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution : Reconstitute the residue in the initial mobile phase.[5]
-
LC-MS/MS Analysis : Inject the reconstituted sample into the UPLC-MS/MS system. The UPLC conditions are similar to those described for HPLC analysis.
-
Mass Spectrometer Conditions :
-
Data Analysis : Process the data using appropriate software to quantify the analyte based on the peak area ratio relative to the internal standard.
Data Presentation: Example UPLC-MS/MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Hypothetical 6-Azaindole Derivative | 350.2 | 250.1 | 30 | 20 |
| Internal Standard | 355.2 | 255.1 | 30 | 22 |
Visualization: UPLC-MS/MS Workflow for Biological Samples
NMR Spectroscopy: Definitive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural determination of 6-azaindole products.[3] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to assign all proton (¹H) and carbon (¹³C) signals and to establish connectivity within the molecule.
Application Note
-
¹H NMR : Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling). The chemical shifts of the aromatic protons are characteristic of the 6-azaindole ring system.[3][8]
-
¹³C NMR : Shows the number of different types of carbon atoms in the molecule.
-
2D NMR :
-
COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other (typically on adjacent carbons).[3]
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity of different fragments of the molecule.[3]
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy) : Identifies protons that are close in space, which helps in determining stereochemistry and conformation.[3]
-
Experimental Protocol: NMR Analysis
-
Sample Preparation : Dissolve 5-10 mg of the purified 6-azaindole product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in an NMR tube.[8] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent and analyte signals.
-
Data Acquisition : Acquire NMR data on a high-field spectrometer (e.g., 400 MHz or higher).[3][8]
-
1D Spectra : First, acquire a ¹H NMR spectrum to assess purity and get an initial overview of the structure. Then, acquire a ¹³C NMR spectrum.
-
2D Spectra : Acquire a suite of 2D spectra (COSY, HSQC, HMBC) as needed to fully assign the structure.
-
Data Processing : Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.[8]
Data Presentation: Typical ¹H NMR Chemical Shifts for the 6-Azaindole Scaffold
| Proton | Typical Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity |
| H1 (N-H) | 11.0 - 12.0 | broad singlet |
| H2 | 7.4 - 7.6 | triplet or dd |
| H3 | 6.4 - 6.6 | doublet of doublets |
| H4 | 7.9 - 8.1 | doublet |
| H5 | 7.0 - 7.2 | doublet |
| H7 | 8.5 - 8.7 | singlet |
Note: Chemical shifts are highly dependent on the solvent and the nature of substituents on the ring.
Visualization: Logic of NMR Structural Elucidation
Other Spectroscopic Methods
While NMR and MS provide the most detailed structural information, other spectroscopic techniques like Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy offer complementary data.
Application Note
-
FT-IR Spectroscopy : This technique is useful for identifying key functional groups. For 6-azaindole, the N-H stretching vibration is a characteristic band. Other bands can confirm the presence of aromatic C-H, C=C, and C-N bonds.[9] This method is particularly useful for monitoring reactions and confirming the appearance or disappearance of functional groups (e.g., carbonyls, alkynes) during synthesis.
-
UV-Vis Spectroscopy : 6-azaindole derivatives have characteristic UV absorbance spectra due to their aromatic system. This technique is primarily used for detection in HPLC analysis and for determining sample concentration using the Beer-Lambert law, provided a molar absorptivity coefficient is known.[10]
Experimental Protocols
-
FT-IR (ATR) :
-
Obtain a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.[11]
-
Clean the crystal thoroughly after analysis.
-
-
UV-Vis Spectroscopy :
Data Presentation: Characteristic Spectroscopic Data
Table 4: Typical FT-IR Absorption Bands for 6-Azaindole
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3400 - 3300 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aromatic C=C Stretch | 1620 - 1450 | Medium-Strong |
| C-N Stretch | 1350 - 1250 | Medium |
Table 5: Typical UV-Vis Absorption Maxima (λmax)
| Compound Type | λmax (nm) in Methanol |
|---|
| 6-Azaindole Scaffold | ~250 - 290 nm |
Conclusion
A multi-technique approach is essential for the comprehensive characterization of 6-azaindole products. HPLC provides crucial information on purity and is used for quantification. Mass spectrometry confirms the molecular weight and elemental composition, while NMR spectroscopy provides the definitive structural elucidation. FT-IR and UV-Vis spectroscopy offer valuable complementary data. The integrated use of these analytical methods ensures the high quality and reliability of 6-azaindole compounds used in research and drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. shareok.org [shareok.org]
- 7. Study of Mass Spectra of Some Indole Derivatives [file.scirp.org]
- 8. digital.csic.es [digital.csic.es]
- 9. researchgate.net [researchgate.net]
- 10. journals.mu-varna.bg [journals.mu-varna.bg]
- 11. repositorio.uam.es [repositorio.uam.es]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 6-Azaindole-4-boronic acid
Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 6-Azaindole-4-boronic acid. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance your reaction yields and address common challenges.
Troubleshooting Guide
Encountering difficulties in your Suzuki coupling reactions with this compound is not uncommon. The unique electronic properties of the azaindole scaffold can present specific challenges. This guide provides a systematic approach to diagnosing and resolving these issues.
Problem 1: Low to No Product Yield
Low or no yield is one of the most frequent issues. A methodical investigation of the reaction components and conditions is crucial for identifying the root cause.
| Potential Cause | Recommended Solution |
| Catalyst Inactivity | The palladium catalyst is the heart of the reaction. Ensure you are using a fresh, active catalyst. For challenging substrates like azaindoles, consider using advanced pre-catalysts such as (XPhos)Pd G3 or (SPhos)Pd G2, which are known to be effective for nitrogen-containing heterocycles.[1] |
| Ligand Incompatibility | The choice of ligand is critical. Electron-rich and bulky phosphine ligands, such as XPhos, SPhos, or RuPhos, are often necessary to facilitate the oxidative addition and reductive elimination steps with heteroaromatic substrates. |
| Inappropriate Base | The base plays a crucial role in the transmetalation step. For azaindole substrates, moderately strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than strong organic bases. The choice of base can also influence the rate of side reactions. |
| Solvent System Issues | A combination of an organic solvent and water is typically used. A common system is a 4:1 to 10:1 mixture of dioxane/water or THF/water. Ensure your organic solvent is anhydrous and properly degassed to prevent catalyst deactivation and side reactions. |
| Low Reaction Temperature | Suzuki couplings with heteroaromatic compounds may require higher temperatures to proceed efficiently. If you are observing low conversion, consider increasing the reaction temperature to 80-100 °C. |
| Catalyst Inhibition by Azaindole | The nitrogen atoms in the azaindole ring can coordinate to the palladium center, leading to catalyst inhibition.[1] Using a higher catalyst loading (2-5 mol%) or a ligand that sterically disfavors such coordination can sometimes overcome this issue. |
Problem 2: Significant Protodeboronation of this compound
Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 6-azaindole as a byproduct and reduced yield of the desired coupled product.
| Potential Cause | Recommended Solution |
| Presence of Protic Impurities | Water and other protic impurities can facilitate protodeboronation. Use anhydrous solvents and ensure all glassware is thoroughly dried. |
| Base-Mediated Decomposition | Strong bases can promote the decomposition of boronic acids. Consider using a milder base such as K₂CO₃ or KF. |
| Prolonged Reaction Time at High Temperature | Extended reaction times, especially at elevated temperatures, can increase the likelihood of protodeboronation. Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed. |
| Instability of the Boronic Acid | Heteroaromatic boronic acids can be less stable than their aryl counterparts. Consider converting the this compound to its more stable pinacol ester derivative. These esters slowly release the boronic acid in situ, minimizing its concentration and thus the rate of decomposition. |
Problem 3: Formation of Homocoupling Byproducts
Homocoupling of the boronic acid (to form a bi-azaindole) or the aryl halide can compete with the desired cross-coupling reaction.
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Oxygen can promote the oxidative homocoupling of boronic acids. It is critical to thoroughly degas all solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. |
| Inefficient Transmetalation | If the transmetalation step is slow, the palladium catalyst can promote homocoupling. Optimizing the base and ligand can accelerate transmetalation and suppress this side reaction. |
| Use of a Pd(II) Pre-catalyst | Pd(II) pre-catalysts are reduced to the active Pd(0) species in situ. This reduction can sometimes be accompanied by the homocoupling of the boronic acid. Using a Pd(0) source or a pre-catalyst that is readily reduced can minimize this issue. |
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst to use for the Suzuki coupling of this compound?
A1: While there is no single "best" catalyst for all substrates, modern palladium pre-catalysts featuring bulky, electron-rich phosphine ligands have shown excellent performance with nitrogen-containing heterocycles like azaindoles. Catalysts such as (XPhos)Pd G3, (SPhos)Pd G2, and Pd(dppf)Cl₂ are good starting points for optimization.[1]
Q2: Should I protect the N-H group of the 6-azaindole before performing the Suzuki coupling?
A2: The free N-H group of azaindoles can sometimes interfere with the catalytic cycle.[1] If you are experiencing low yields or catalyst deactivation, N-protection with a group like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can be beneficial. However, successful couplings with unprotected azaindoles have been reported, so it is worth attempting the reaction without a protecting group first.
Q3: My this compound seems to be degrading. What can I do?
A3: Heteroaromatic boronic acids can be prone to decomposition. To improve stability, you can convert the boronic acid to its corresponding pinacol ester. This can be achieved by reacting the boronic acid with pinacol in a suitable solvent. The pinacol ester is generally more stable and can be used directly in the Suzuki coupling reaction.
Q4: What is the optimal base for this reaction?
A4: The choice of base is critical and often substrate-dependent. For Suzuki couplings involving azaindoles, inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. It is advisable to screen a few different bases to find the optimal one for your specific aryl halide coupling partner.
Q5: How can I effectively degas my reaction mixture?
A5: Proper degassing is essential to prevent catalyst oxidation. The most common methods are:
-
Freeze-Pump-Thaw: This involves freezing the solvent, evacuating the headspace under vacuum, and then thawing. This cycle is typically repeated three times.
-
Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes can effectively remove dissolved oxygen.
Data Presentation: Illustrative Reaction Optimization
The following table provides an example of how reaction conditions can be systematically varied to optimize the yield of the Suzuki coupling between a generic aryl bromide and this compound. Please note that these are representative conditions and yields may vary depending on the specific substrates used.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 45 |
| 2 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 8 | 65 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 6 | 85 |
| 4 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 6 | 82 |
| 5 | (XPhos)Pd G3 (2) | - | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 80 | 4 | 92 |
| 6 | (XPhos)Pd G3 (2) | - | Cs₂CO₃ (2) | THF/H₂O (10:1) | 80 | 4 | 88 |
Experimental Protocols
General Protocol for Suzuki Coupling of an Aryl Bromide with this compound pinacol ester:
-
Reaction Setup: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound pinacol ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., (XPhos)Pd G3, 2 mol%). Then, add the degassed solvent system (e.g., dioxane/water, 4:1, to achieve a concentration of 0.1 M with respect to the aryl bromide).
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
preventing protodeboronation of 6-Azaindole-4-boronic acid
Welcome to the Technical Support Center for 6-Azaindole-4-boronic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a primary focus on preventing protodeboronation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields, and I suspect protodeboronation. What are the common causes and how can I troubleshoot this?
A1: Low yields in Suzuki-Miyaura coupling reactions involving this compound are frequently attributed to protodeboronation, the undesired cleavage of the C-B bond. This side reaction is particularly prevalent with electron-rich heteroaromatic boronic acids.
Potential Causes:
-
Reaction Conditions: High temperatures, prolonged reaction times, and the presence of excess water and strong bases can accelerate the rate of protodeboronation.[1][2]
-
Catalyst System: An inappropriate choice of palladium catalyst and ligand can lead to a slow catalytic cycle, allowing more time for protodeboronation to occur.
-
Substrate Stability: this compound, being a heteroaromatic boronic acid, is inherently more susceptible to protodeboronation compared to simple arylboronic acids.[3][4] The pyridine nitrogen in the azaindole ring can influence the electronic properties and stability of the boronic acid moiety.
-
N-H Acidity: The acidic proton on the indole nitrogen can interfere with the catalytic cycle, potentially leading to catalyst inhibition.[5][6]
Troubleshooting Flowchart:
Troubleshooting Guide for Protodeboronation of this compound.
Q2: How does the stability of this compound compare to its pinacol and MIDA esters?
A2: Boronic esters, such as pinacol and N-methyliminodiacetic acid (MIDA) esters, are significantly more stable towards protodeboronation than the free boronic acid.[7][8][9] This increased stability is due to the protection of the vacant p-orbital on the boron atom, which reduces its susceptibility to protonolysis.
| Boron Species | Relative Stability to Protodeboronation | Key Advantages |
| This compound | Low | More reactive in some cases. |
| This compound pinacol ester | High | Good stability, commercially available, suitable for chromatography.[7][10][11] |
| This compound MIDA ester | Very High | Exceptionally stable, allows for iterative cross-couplings, requires a deprotection step.[8][12][13] |
Q3: What are the recommended storage and handling conditions for this compound to minimize degradation?
A3: To ensure the integrity of this compound, it is crucial to store it under conditions that minimize exposure to moisture and air.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (-20°C) is recommended.
-
Handling: Handle the compound quickly in a dry, inert atmosphere (e.g., in a glovebox) to minimize exposure to ambient moisture. Use dry solvents and reagents in reactions.
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific substrates.
Workflow Diagram:
Suzuki-Miyaura Coupling Workflow.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-catalyst like XPhos Pd G3; 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos; 2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃; 2-3 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, Toluene/EtOH)
Procedure:
-
To a dry reaction vessel, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst and ligand (if used as a separate component).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of this compound pinacol ester
The use of the pinacol ester is a highly recommended strategy to mitigate protodeboronation.
Reaction Scheme:
Esterification of this compound with pinacol.
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous toluene
Procedure:
-
Combine this compound and pinacol in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add anhydrous toluene to the flask.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction or purified by column chromatography if necessary.
Quantitative Data Summary
| Heteroarylboronic Acid | Conditions | Half-life (t₁/₂) for Protodeboronation | Reference |
| 2-Pyridylboronic acid | pH 7, 70 °C | ~25-50 seconds | [2][3] |
| 3-Pyridylboronic acid | pH 12, 70 °C | > 1 week | [1][2][3] |
| 4-Pyridylboronic acid | pH 12, 70 °C | > 1 week | [1][2][3] |
Based on this data, it can be inferred that the position of the nitrogen atoms in the 6-azaindole ring relative to the C4-boronic acid will influence its stability. The pyridine nitrogen at position 6 is analogous to a 3- or 4-substituted pyridine, suggesting that this compound is likely more stable than a 2-pyridylboronic acid analogue. However, it is still more prone to protodeboronation than simple phenylboronic acids.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 6-Azaindole-4-boronic acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Azaindole-4-boronic acid. The information provided addresses common issues, with a focus on byproduct formation in typical cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions involving this compound?
A1: The most common byproducts are typically those associated with boronic acid chemistry in general. These include the product of protodeboronation (6-azaindole) and homocoupling byproducts (dimers of this compound). The formation of these byproducts consumes the starting material and can complicate the purification of the desired product.
Q2: What is protodeboronation and why is it a problem?
A2: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom.[1][2][3][4] In the case of this compound, this results in the formation of 6-azaindole. This side reaction is problematic because it consumes the boronic acid, reducing the yield of the desired cross-coupling product.[1] It is often promoted by aqueous basic or acidic conditions.[1][2]
Q3: What causes the homocoupling of this compound?
A3: Homocoupling is a side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl byproduct.[5] This is often mediated by the palladium catalyst, especially in the presence of oxygen.[5] The use of a Pd(II) precatalyst can also lead to homocoupling at the beginning of the reaction.[5]
Q4: Can the choice of reaction conditions minimize byproduct formation?
A4: Yes, optimizing reaction conditions is crucial. For example, rigorously degassing the reaction mixture can minimize oxygen-mediated homocoupling.[5] The choice of base, solvent, and catalyst/ligand system can also significantly impact the extent of both protodeboronation and homocoupling.[1][2][5]
Troubleshooting Guides
Issue 1: Low yield of the desired cross-coupling product and significant formation of 6-azaindole.
This issue is likely due to protodeboronation of the this compound.
Troubleshooting Steps:
| Potential Cause | Suggested Solution |
| Excessive water in the reaction mixture | Use anhydrous solvents and dry reagents. Consider using a boronic ester derivative which can be more stable towards hydrolysis.[1] |
| Inappropriate base | Use a non-aqueous or weaker base. The rate of protodeboronation is often pH-dependent.[1][6] Consider using potassium fluoride (KF) which can activate the boronic acid with minimal hydrolysis. |
| Prolonged reaction time at high temperature | Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. High temperatures can accelerate protodeboronation. |
| Sub-optimal catalyst system | Screen different palladium catalysts and ligands. Some ligands can promote the desired cross-coupling over protodeboronation. |
Issue 2: Formation of a significant amount of a high molecular weight byproduct, identified as a dimer of the starting material.
This is indicative of homocoupling of the this compound.
Troubleshooting Steps:
| Potential Cause | Suggested Solution |
| Presence of dissolved oxygen | Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw method.[5] |
| Use of a Pd(II) precatalyst | Consider using a Pd(0) catalyst source to minimize direct reaction with the boronic acid. |
| Sub-optimal ligand choice | Employ bulky, electron-rich phosphine ligands which can accelerate the desired cross-coupling reaction, thereby outcompeting the homocoupling pathway.[5] |
| High concentration of boronic acid | Use a stoichiometric amount or a slight excess (e.g., 1.1-1.5 equivalents) of the boronic acid relative to the coupling partner. |
Data on Common Byproducts
The following table summarizes the common byproducts and the typical conditions that favor their formation. Quantitative data is highly dependent on the specific reaction conditions and substrates used.
| Byproduct | Chemical Structure | Common Cause | Favorable Conditions |
| 6-Azaindole (Protodeboronation Product) | C₇H₆N₂ | Cleavage of the C-B bond and replacement with a proton.[1][2] | Aqueous acidic or basic media, high temperatures, prolonged reaction times.[1][2] |
| B-B'-(6,6'-bi(1H-pyrrolo[2,3-b]pyridine)-4,4'-diyl)bis(boronic acid) (Homocoupling Product) | C₁₄H₁₂B₂N₄O₄ | Palladium-catalyzed dimerization of the boronic acid.[5] | Presence of oxygen, use of Pd(II) precatalysts, absence of a suitable coupling partner.[5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling with Minimized Byproduct Formation
This protocol provides a general starting point for minimizing protodeboronation and homocoupling.
Materials:
-
This compound
-
Aryl halide (or triflate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or KF)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst (0.01-0.05 eq.).
-
Add the anhydrous, degassed solvent via cannula.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Competing reaction pathways in this compound couplings.
References
Technical Support Center: Troubleshooting Failed 6-Azaindole Coupling Reactions
Welcome to the Technical Support Center for 6-azaindole coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs). The following information is structured to directly address specific issues you may encounter during your experiments, with a focus on data-driven solutions and detailed methodologies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during palladium-catalyzed cross-coupling reactions of 6-azaindoles, offering systematic approaches to problem-solving.
Issue 1: Low to No Product Yield
Q1: My 6-azaindole coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is showing very low or no conversion. What are the primary factors to investigate?
A1: Low or no product yield in 6-azaindole coupling reactions is a common issue that can often be resolved by systematically evaluating the following factors:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For instance, in C-N bond formation, using a combination of Pd₂(dba)₃ as a catalyst and Xantphos as a ligand with Cs₂CO₃ as the base has been found to be crucial.[1] Conversely, Pd(OAc)₂ can result in poor yields in some cases.[1] For Suzuki couplings, a catalyst system of SPhos/Pd(OAc)₂ has been used effectively.[2] The use of bulky, electron-rich phosphine ligands can often improve reaction outcomes.
-
Base Selection and Solubility: The choice of base is critical for the transmetalation step in Suzuki reactions and for the deprotonation of the amine in Buchwald-Hartwig aminations. If you are using common bases like Na₂CO₃ or K₂CO₃ with low solubility, consider switching to a stronger or more soluble base such as Cs₂CO₃ or K₃PO₄.[1] For unprotected halo-azaindoles, a strong base like LiHMDS can be optimal.
-
Solvent Effects: The solvent plays a crucial role in dissolving reactants and stabilizing catalytic intermediates. Common solvents for these reactions include dioxane, toluene, and DMF.[1] Ensure the use of anhydrous, degassed solvents, as moisture and oxygen can deactivate the catalyst.
-
Reaction Temperature: Insufficient thermal energy can lead to low conversion. If the reaction is sluggish at a lower temperature (e.g., 80 °C), consider increasing it to 100-120 °C, provided the solvent and reactants are stable at higher temperatures.
-
N-Protection of Azaindole: The unprotected N-H of the azaindole ring can sometimes interfere with the catalytic cycle, a phenomenon often referred to as catalyst poisoning.[3] In such cases, N-protection of the azaindole with groups like methyl, ethyl, or p-methoxybenzyl can lead to significantly higher yields.[3]
Q2: I am observing significant formation of side products, such as homocoupling of the boronic acid or dehalogenation of the azaindole. How can I minimize these side reactions?
A2: The formation of side products is a common challenge. Here are some strategies to mitigate these unwanted reactions:
-
Minimizing Homocoupling: Homocoupling of the boronic acid in Suzuki reactions can be favored under certain conditions. To address this:
-
Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1 to 1.5 equivalents) to favor the cross-coupling pathway.
-
Thorough Degassing: Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can promote homocoupling.
-
-
Preventing Dehalogenation (Protodeiodination/Protodebromination): The replacement of the halogen atom with hydrogen can occur, particularly with more reactive aryl halides. To minimize this:
-
Choice of Base and Solvent: Some bases and solvents can act as hydrogen donors. Using aprotic solvents and non-coordinating bases can help reduce dehalogenation.
-
Ligand Selection: The choice of ligand can influence the relative rates of reductive elimination (desired product) versus side reactions. Screening different phosphine ligands may be beneficial.
-
Q3: My reaction works well with simple arylboronic acids, but fails with more complex or hindered substrates. What adjustments can I make?
A3: Reactions involving sterically hindered or electronically challenging substrates often require fine-tuning of the reaction conditions:
-
Bulky Ligands: For hindered coupling partners, employing bulkier and more electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos is often necessary to promote the oxidative addition and reductive elimination steps.[1]
-
Stronger Base: A stronger base, such as K₃PO₄ or Cs₂CO₃, can be more effective with hindered substrates by facilitating the transmetalation step.
-
Higher Temperatures: Increased reaction temperatures may be required to overcome the higher activation energy associated with hindered substrates.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for different 6-azaindole coupling reactions to aid in the selection of optimal conditions.
Table 1: Suzuki Coupling of 3-iodo-6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine with Phenylboronic Acid
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 60 | 0.5 | 85 |
| 2 | Pd₂(dba)₃ (5) | dppf (10) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 60 | 0.5 | 48 |
Data adapted from a study on one-pot Suzuki-Miyaura cross-coupling reactions.
Table 2: Buchwald-Hartwig Amination of 4-chloro-7-azaindole with N-methylpiperazine
| Entry | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cs₂CO₃ (2.4) | Toluene | 110 | 16 | 0 |
| 2 | NaOt-Bu (2.4) | Toluene | 110 | 16 | 7 |
| 3 | K₃PO₄ (2.4) | Toluene | 110 | 16 | 0 |
| 4 | LiHMDS (2.4) | THF | 65 | 0.5 | 94 |
| 5 | LiHMDS (2.4) | Dioxane | 80 | 4 | 91 |
| 6 | LiHMDS (2.4) | Toluene | 80 | 4 | 68 |
Data from a study on the palladium-catalyzed amination of unprotected halo-7-azaindoles.
Experimental Protocols
Below are detailed methodologies for key 6-azaindole coupling reactions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halo-6-azaindole
-
To an oven-dried reaction vessel, add the halo-6-azaindole (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.05 mmol, 5 mol%) and the ligand (e.g., SPhos, 0.05 mmol, 5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., 10 mL of a 1:1 mixture of toluene and ethanol).
-
Heat the reaction mixture to the desired temperature (e.g., 60-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Halo-6-azaindole
-
In a glovebox or under an inert atmosphere, add the halo-6-azaindole (1.0 mmol), the palladium precatalyst (e.g., a G3 precatalyst, 1-2 mol%), and a stir bar to an oven-dried reaction vial.
-
If not using a precatalyst, add the palladium source (e.g., Pd₂(dba)₃, 1-2.5 mol%) and the ligand (e.g., Xantphos or XPhos, 2-5 mol%).
-
Add the amine coupling partner (1.2 mmol) and the base (e.g., LiHMDS, 2.4 mmol, or Cs₂CO₃, 2.0 mmol).
-
Add the anhydrous, degassed solvent (e.g., THF or dioxane, 5-10 mL).
-
Seal the reaction vial and heat to the desired temperature (typically 65-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench appropriately (e.g., with saturated aqueous NH₄Cl if using LiHMDS).
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for troubleshooting low yields in 6-azaindole coupling reactions.
Diagram 2: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: A simplified representation of the key steps in a palladium-catalyzed cross-coupling reaction.
References
- 1. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 2. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization | MDPI [mdpi.com]
Technical Support Center: Managing Catalyst Poisoning in 6-Azaindole Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and managing catalyst poisoning during chemical reactions involving 6-azaindole.
Troubleshooting Guides
This section provides solutions to common problems encountered during 6-azaindole reactions, particularly palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination.
Issue 1: Low or No Product Yield in a Cross-Coupling Reaction
Question: My cross-coupling reaction with a 6-azaindole substrate is resulting in a low or negligible yield. What are the potential causes and how can I resolve this?
Answer:
Low yields in cross-coupling reactions involving 6-azaindole can be attributed to several factors, primarily related to catalyst inhibition or deactivation. The lone pair of electrons on the pyridine nitrogen of the 6-azaindole ring can coordinate to the palladium center, leading to catalyst poisoning.[1][2]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low-yield 6-azaindole cross-coupling reactions.
Detailed Solutions:
-
Catalyst Inhibition by 6-Azaindole: The pyridine nitrogen in the 6-azaindole scaffold can act as a Lewis base, coordinating with the palladium catalyst and inhibiting its activity.
-
Solution 1: N-Protection: Protecting the azaindole nitrogen with a suitable protecting group, such as tert-butyloxycarbonyl (Boc) or 2-(trimethylsilyl)ethoxymethyl (SEM), can prevent coordination with the palladium center and significantly improve reaction yields.[3] For certain reactions, N-protected substrates have been shown to provide higher yields compared to their unprotected counterparts.[3]
-
Solution 2: Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can sterically hinder the coordination of the azaindole nitrogen to the palladium catalyst.
-
-
Catalyst Deactivation: The palladium catalyst can be deactivated through various mechanisms, including exposure to oxygen, impurities in reagents, or thermal degradation.
-
Solution: Ensure all solvents and reagents are of high purity and properly degassed to remove oxygen. Using a fresh batch of catalyst and ligands can also be beneficial.
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is crucial for the success of the reaction.
-
Solution: A systematic optimization of reaction parameters may be necessary. For instance, in Suzuki couplings, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄, with solvent systems like dioxane/water or toluene/water.
-
Issue 2: Formation of Significant Byproducts
Question: My reaction is producing the desired product, but also a significant amount of byproducts. What are the common side reactions and how can I minimize them?
Answer:
Common side reactions in palladium-catalyzed couplings with 6-azaindole include homocoupling of the coupling partners and dehalogenation of the halo-6-azaindole starting material.
Mitigation Strategies for Byproduct Formation:
| Side Reaction | Potential Cause | Mitigation Strategy |
| Homocoupling | Oxygen in the reaction mixture; non-optimal catalyst/ligand ratio. | Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Optimize the stoichiometry of the catalyst and ligand. |
| Dehalogenation | Presence of water or other protic sources; certain bases. | Use anhydrous solvents and reagents. If using a biphasic system, ensure the base is not overly strong to promote dehalogenation. |
| Protodeboronation (in Suzuki Coupling) | Instability of the boronic acid, especially with heteroaryl boronic acids. | Use fresh, high-purity boronic acids or consider using more stable boronate esters (e.g., pinacol esters). |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in 6-azaindole reactions?
A1: Besides the self-inhibition by the 6-azaindole substrate, common catalyst poisons include:
-
Sulfur Compounds: Often present as impurities in reagents or solvents.
-
Other Nitrogen-Containing Heterocycles: Impurities in starting materials or reagents.
-
Oxygen: Leads to the formation of inactive palladium oxides.
-
Water (in excess or when not desired): Can lead to side reactions like dehalogenation and protodeboronation.
Q2: How can I remove sulfur impurities from my reagents?
A2: If sulfur poisoning is suspected, reagents can be purified by:
-
Recrystallization: For solid reagents.
-
Distillation: For liquid reagents and solvents.
-
Treatment with Activated Carbon: Stirring the reagent or solvent with activated carbon can adsorb sulfur impurities.
Experimental Protocol: Desulfurization using Activated Carbon
-
Add 1-5% (w/w) of activated carbon to the liquid reagent or solvent.
-
Stir the mixture vigorously for 1-2 hours at room temperature.
-
Filter the mixture through a pad of celite to remove the activated carbon.
-
The purified liquid can then be used in the reaction.
Q3: Is it always necessary to protect the N-H of 6-azaindole?
A3: While not always strictly necessary, N-protection is highly recommended, especially when encountering low yields or inconsistent results. The protection strategy adds steps to the synthesis but often leads to more robust and higher-yielding reactions.[3]
Q4: My palladium catalyst has turned black and appears to have crashed out of the solution. What happened and can I salvage it?
A4: The formation of a black precipitate, known as "palladium black," indicates the agglomeration of palladium nanoparticles into an inactive form. This can be caused by high temperatures, incorrect ligand choice, or the absence of stabilizing ligands. While it is difficult to regenerate the catalyst to its original activity in situ, the palladium can be recovered and reprocessed. For heterogeneous catalysts like Pd/C, a regeneration protocol can be attempted.
Q5: What is a general protocol for regenerating a deactivated Pd/C catalyst?
A5: Deactivated Pd/C can sometimes be regenerated by washing to remove adsorbed poisons.
Experimental Protocol: Regeneration of Deactivated Pd/C by Washing
-
Filter the deactivated Pd/C catalyst from the reaction mixture.
-
Wash the catalyst sequentially with:
-
The reaction solvent to remove residual reactants and products.
-
Deionized water.
-
A dilute aqueous base solution (e.g., 5% NaOH) to remove acidic impurities.
-
Deionized water until the washings are neutral.
-
An organic solvent like ethanol or acetone to remove water.
-
-
Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C).
The effectiveness of this regeneration should be tested on a small-scale reaction before being applied to a larger scale.
Catalyst Regeneration Method Comparison
| Regeneration Method | Description | Effectiveness | Reference |
| Roasting | Heating the catalyst at high temperature (e.g., 250-500 °C) under an inert atmosphere. | Can be effective for removing strongly adsorbed organic residues but may lead to sintering of palladium particles. | [4] |
| Solvent Washing (Chloroform/Acetic Acid) | Washing the catalyst with a mixture of chloroform and glacial acetic acid. | Shown to be effective in restoring catalyst activity by removing organic blockages from the catalyst pores. | [4] |
| Aqueous Base Wash | Washing with a dilute sodium hydroxide solution. | Useful for removing acidic poisons from the catalyst surface. | [5] |
Signaling Pathways and Workflows
Catalyst Poisoning and Mitigation Pathway
Caption: The catalytic cycle, common poisoning pathways, and mitigation strategies in 6-azaindole reactions.
References
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents [patents.google.com]
Technical Support Center: 6-Azaindole-4-boronic Acid Stability
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 6-Azaindole-4-boronic acid, particularly concerning the impact of water. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the reliable use of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound in aqueous solutions?
A1: The main stability concerns for this compound, like many boronic acids, are its susceptibility to two primary degradation pathways in the presence of water and other factors:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process effectively converts the boronic acid back to the parent 6-azaindole molecule. It can be catalyzed by acidic or basic conditions.[1][2]
-
Oxidative Degradation: The boronic acid group can be oxidized, particularly in the presence of reactive oxygen species, leading to the formation of the corresponding alcohol (a hydroxyl group) and boric acid.[3][4][5]
-
Formation of Anhydrides (Boroxines): In the solid state or in concentrated solutions, boronic acids can lose water to form cyclic trimers known as boroxines.[6][7] While this is a reversible process, it can complicate stoichiometry and reaction reproducibility.
Q2: How does pH affect the stability of this compound in a solution?
A2: The pH of an aqueous solution is a critical factor. Generally, boronic acids are most stable at a neutral pH.[1] Both acidic and basic conditions can accelerate the rate of protodeboronation.[1] At pH values higher than their pKa (typically around 9), boronic acids convert to the anionic tetrahedral boronate form, which can have different reactivity and stability profiles.[8]
Q3: What are the recommended storage conditions for solid this compound and its solutions?
A3:
-
Solid Form: For long-term storage, solid this compound should be kept in a tightly sealed container under an inert atmosphere (like nitrogen or argon) and refrigerated (below 4°C) to minimize degradation from atmospheric moisture and oxidation.[1]
-
In Solution: Solutions are inherently less stable than the solid compound. If you must store a solution, it is recommended to do so at low temperatures (-20°C or -80°C) for a limited time (e.g., up to one month at -20°C).[1] Using an anhydrous aprotic solvent is preferable if the experimental conditions allow.
Q4: Can I use this compound directly in aqueous reaction mixtures for Suzuki-Miyaura coupling?
A4: Yes, boronic acids are widely used in aqueous Suzuki-Miyaura coupling reactions. However, the stability in the reaction mixture should be considered. The reaction's base, temperature, and duration can promote degradation. It is often advisable to prepare the aqueous solution of the boronic acid just before use and to minimize its exposure to harsh conditions. For particularly sensitive substrates or reactions requiring long reaction times, using a more stable derivative like a pinacol ester or a MIDA boronate might be beneficial.[6][7][9]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Low or inconsistent yields in Suzuki-Miyaura coupling. | Degradation of this compound prior to or during the reaction. | - Use freshly purchased or properly stored boronic acid. - Prepare solutions immediately before use. - Degas all solvents thoroughly to remove oxygen. - Consider using a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt.[9][10] |
| Appearance of 6-azaindole as a byproduct in the reaction mixture. | Protodeboronation of the starting material. | - Optimize the reaction pH to be as close to neutral as possible, if compatible with the coupling reaction. - Minimize reaction time and temperature. - Ensure the base is not excessively harsh or used in large excess. |
| Difficulty in achieving accurate stoichiometry. | Formation of boroxine anhydrides in the solid state, which alters the molecular weight. | - Dry the boronic acid under a high vacuum before weighing, if it is known to be hydrated. - Alternatively, use a protected form like a MIDA boronate, which is monomeric and stable.[7][9] |
| Compound degrades during purification on silica gel. | Silica gel can be acidic and may promote protodeboronation. | - Minimize the time the compound spends on the silica gel column. - Consider neutralizing the silica gel by pre-treating it with a suitable base (e.g., triethylamine in the eluent). - Use an alternative purification method like recrystallization or preparative HPLC with a suitable buffer. |
Key Degradation Pathways
The stability of this compound is primarily dictated by its susceptibility to protodeboronation and oxidation. The diagram below illustrates these potential degradation routes.
Experimental Protocol: Assessing Aqueous Stability by HPLC
This protocol provides a general method for quantifying the stability of this compound in aqueous solutions under various conditions.
1. Objective: To determine the rate of degradation of this compound in an aqueous buffer at a specific pH and temperature by monitoring its concentration over time using High-Performance Liquid Chromatography (HPLC).
2. Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Buffer components (e.g., phosphate, acetate)
-
Acid/Base for pH adjustment (e.g., HCl, NaOH)
-
Volumetric flasks, pipettes, and autosampler vials
3. Instrumentation:
-
HPLC system with a UV detector
-
Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Incubator or water bath
4. Procedure:
-
Method Development:
-
Develop an HPLC method that provides good separation between the parent this compound and its potential degradation products (especially 6-azaindole).
-
A typical starting condition could be a gradient elution from 95:5 Water:ACN to 5:95 Water:ACN (with 0.1% formic acid or TFA in both phases) over 15-20 minutes.
-
Monitor at a wavelength where the compounds have significant absorbance (e.g., 254 nm or 280 nm).
-
Establish a calibration curve by injecting known concentrations of this compound to correlate peak area with concentration.
-
-
Sample Preparation and Incubation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in ACN or another suitable organic solvent.
-
Prepare the desired aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Initiate the experiment (t=0) by diluting the stock solution into the pre-heated aqueous buffer to a final concentration of ~50 µg/mL.
-
Incubate the solution at the desired temperature (e.g., 25°C or 37°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
-
Immediately quench any further degradation by diluting the aliquot in the mobile phase starting condition (e.g., 95:5 Water:ACN) and/or placing it in an ice bath.
-
Transfer the sample to an autosampler vial for HPLC analysis.
-
Inject the sample onto the HPLC system.
-
5. Data Analysis:
-
Record the peak area for this compound at each time point.
-
Using the calibration curve, convert the peak area to concentration.
-
Plot the concentration of the remaining boronic acid versus time.
-
Calculate the percentage of the compound remaining at each time point relative to t=0.
Workflow for Stability Assessment
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pnas.org [pnas.org]
- 4. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 10. researchgate.net [researchgate.net]
choosing the right solvent for 6-azaindole Suzuki coupling
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to facilitate the successful Suzuki-Miyaura cross-coupling of 6-azaindole derivatives. Proper solvent selection is critical for achieving high yields and minimizing side reactions. This document will guide you through solvent choices, reaction optimization, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor when choosing a solvent for a 6-azaindole Suzuki coupling?
A1: The most critical factor is the solvent's ability to balance the solubility of both the organic substrates (6-haloazaindole, boronic acid) and the inorganic base, while also facilitating the catalytic cycle. Aprotic polar solvents, often in combination with water, are typically the most effective. The choice of solvent can significantly impact reaction rate and yield. For instance, in a study on a related N-heterocycle, a 1,4-dioxane/water mixture was found to be optimal.[1]
Q2: My 6-azaindole Suzuki coupling is giving low to no yield. What are the common causes?
A2: Low yields in 6-azaindole Suzuki couplings can often be attributed to:
-
Catalyst Inactivation: The pyridine nitrogen in the azaindole ring can coordinate to the palladium catalyst, leading to deactivation.
-
N-H Interference: The acidic proton on the pyrrole nitrogen can interfere with the catalytic cycle.
-
Poor Solubility: The reactants may not be fully dissolved in the chosen solvent system.
-
Suboptimal Base: The base may not be strong enough or sufficiently soluble to promote the transmetalation step effectively.
-
Protodeboronation: The boronic acid may degrade in the presence of water or other protic sources before coupling occurs.
Q3: Should I protect the N-H group of the 6-azaindole before performing the Suzuki coupling?
A3: While not always necessary, N-protection of the azaindole can significantly improve yields and reproducibility, especially if you are experiencing issues with low yields. The N-H proton can interfere with the catalytic cycle, and protecting it with a group like Boc (tert-butyloxycarbonyl) can prevent this. Several studies have shown that using N-protected substrates leads to higher yields in the Suzuki coupling of azaindoles.[2]
Q4: What are common side products in a 6-azaindole Suzuki coupling?
A4: Common side products include:
-
Homocoupling: Formation of a biaryl product from the coupling of two boronic acid molecules.
-
Protodeboronation: The boronic acid is replaced by a hydrogen atom.
-
Dehalogenation: The starting 6-haloazaindole is reduced, and the halogen is replaced by a hydrogen atom.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive Catalyst | Use a fresh, high-quality palladium catalyst and an appropriate ligand (e.g., SPhos, XPhos). Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon). |
| N-H Interference | Protect the azaindole nitrogen with a suitable protecting group (e.g., Boc). | |
| Poor Reagent Solubility | Screen different solvent systems. A mixture of an aprotic polar solvent (e.g., 1,4-dioxane, DMF, toluene) with water or an alcohol (e.g., ethanol) often improves solubility. | |
| Ineffective Base | Use a stronger base such as K₃PO₄ or Cs₂CO₃, which are often effective for heteroaryl couplings. | |
| Significant Protodeboronation | Unstable Boronic Acid | Use a more stable boronate ester (e.g., pinacol ester). Use anhydrous solvents and a non-hydroxide base. |
| Reaction Too Slow | Increase the reaction temperature or screen for a more active catalyst/ligand combination to accelerate the cross-coupling over protodeboronation. | |
| Formation of Homocoupling Product | Presence of Oxygen | Thoroughly degas the solvent and reaction mixture before adding the catalyst. Maintain a positive pressure of inert gas. |
| Suboptimal Catalyst Concentration | Optimize the catalyst loading; too high or too low concentrations can sometimes favor side reactions. |
Data Presentation: Solvent Selection for Azaindole Suzuki Coupling
While a direct comparative study on various solvents for the Suzuki coupling of 6-azaindole is not extensively documented, data from structurally similar N-heterocycles provides valuable guidance. The following table summarizes yields obtained in Suzuki couplings of related compounds with different solvent systems.
| Substrate | Solvent System | Base | Catalyst/Ligand | Temperature (°C) | Yield (%) | Reference |
| 3-iodo-6-chloro-7-azaindole | Toluene/Ethanol (1:1) | Cs₂CO₃ | Pd₂(dba)₃ / SPhos | 60 | 85-93 | [3] |
| Iodobenzimidazole | 1,4-Dioxane | Cs₂CO₃ | PdCl₂-SPhos | 120 (Microwave) | 91 | [4] |
| 2,4-Dichloropyrimidine | 1,4-Dioxane/H₂O (2:1) | K₂CO₃ | Pd(PPh₃)₄ | 150 (Microwave) | 80 | [1] |
| 5-Bromo-1,3,3-trimethyl-spiro[indole-2,2'-piperidin]-6'-one | Ethanol | Cs₂CO₃ | Pd(PPh₃)₄ | 100 (Microwave) | Good to Excellent | [5] |
| Chloroamino-N-heterocycle | MeCN/H₂O (3:2) | K₃PO₄ | SPhos/Pd(OAc)₂ | Reflux | Not specified | [2] |
Note: Yields are highly dependent on the specific substrates, catalyst, ligand, base, and reaction conditions. This table should be used as a starting point for optimization.
Experimental Protocols
General Protocol for Suzuki Coupling of 6-Bromo-1H-pyrrolo[2,3-b]pyridine (6-Bromo-7-azaindole)
This protocol provides a starting point for the Suzuki coupling of 6-bromo-7-azaindole with an arylboronic acid. Optimization of the solvent, base, catalyst, and temperature may be necessary for specific substrates.
Materials:
-
6-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Ligand (e.g., SPhos, 5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/Ethanol 1:1, or 1,4-Dioxane/Water 4:1)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add 6-bromo-1H-pyrrolo[2,3-b]pyridine, the arylboronic acid, the base, the palladium catalyst, and the ligand.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 60-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low-yield 6-azaindole Suzuki coupling.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 4-, 5-, 6-, and 7-Azaindole Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Azaindole scaffolds are of paramount importance in medicinal chemistry, often serving as bioisosteres of indoles in the development of novel therapeutics.[1][2] The introduction of a nitrogen atom into the indole ring system can significantly modulate a molecule's physicochemical properties, including its reactivity in key synthetic transformations. This guide provides an objective comparison of the reactivity of 4-, 5-, 6-, and 7-azaindole boronic acids in widely used cross-coupling reactions, supported by available experimental data.
The position of the nitrogen atom in the pyridine ring of the azaindole nucleus exerts a strong influence on the electron density of the heterocyclic system, which in turn dictates the reactivity of the corresponding boronic acids in common palladium- and copper-catalyzed cross-coupling reactions.[3][4] Understanding these reactivity differences is crucial for chemists to devise efficient synthetic strategies for the functionalization of these important scaffolds.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[5][6] The reactivity of azaindole boronic acids in this transformation is influenced by the electronic nature of the specific isomer. Generally, azaindoles are effective substrates in Suzuki-Miyaura couplings, often proceeding with high yields under optimized conditions.[7]
While a direct, side-by-side comparative study under identical conditions is not extensively documented in the literature, the available data from various sources allow for a qualitative assessment and the establishment of general trends. The following table summarizes representative data for the Suzuki-Miyaura coupling of different azaindole boronic acid derivatives.
| Isomer | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Azaindole | Aryl Halide | PdCl₂(dppf)·CH₂Cl₂ | K₂CO₃ | Dioxane/H₂O | 120 | 0.5 | 24-85 | [8] |
| 5-Azaindole | 4-Chloropyrimidine | Pd(PPh₃)₄ | - | - | - | - | 5-49 | [9] |
| 6-Azaindole | Aryl Halide | XPhos-Pd G2 | - | Dioxane/H₂O | - | - | - | [10] |
| 7-Azaindole | 3-Iodo-6-chloro-7-azaindole | Pd₂(dba)₃/SPhos | Cs₂CO₃ | Toluene/Ethanol | 60 | - | 67-93 | [11] |
| 7-Azaindole | 4-Iodo-2,6-dichloropyridine | - | - | - | - | - | 99 | [9] |
From the available data, 7-azaindole boronic acids appear to be highly reactive, affording excellent yields in Suzuki-Miyaura couplings.[9][11] The reactivity of 4- and 5-azaindole boronic acids is also well-established, though yields can be more variable depending on the coupling partners and reaction conditions.[8][9] For 6-azaindole, while its use in Suzuki-Miyaura reactions is documented, specific quantitative data for the boronic acid itself is less commonly reported in direct comparative contexts.[10] The electronic stabilization or destabilization afforded by the position of the nitrogen atom likely plays a key role in the transmetalation step of the catalytic cycle.
Reactivity in Chan-Lam and Buchwald-Hartwig Couplings
The Chan-Lam and Buchwald-Hartwig amination reactions are powerful methods for the formation of C-N and C-O bonds.[12][13][14][15] These reactions are crucial for the synthesis of a wide array of biologically active molecules containing the azaindole core.
-
Chan-Lam Coupling: This copper-catalyzed reaction is an effective method for the N-arylation of azaindoles.[12][13][16][17][18][19] The reaction is typically performed under mild conditions, often at room temperature and open to the air.[13] The nucleophilicity of the azaindole nitrogen is a key factor in this transformation.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile tool for the coupling of amines with aryl halides.[14][15][20][21][22] In the context of azaindoles, it can be used to introduce amino substituents onto the azaindole ring system. The success of this reaction is often dependent on the choice of ligand and base.
Direct comparative quantitative data for the four isomers in these reactions is sparse in the literature. However, the known electronic properties of the azaindole isomers can provide insights into their expected reactivity. The more electron-rich the azaindole ring, the more nucleophilic the NH group, which would favor Chan-Lam coupling. Conversely, the ease of oxidative addition of a halo-azaindole to the palladium catalyst in Buchwald-Hartwig amination will be influenced by the electron density of the ring.
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving an azaindole boronic acid, based on methodologies reported in the literature.
General Procedure for Suzuki-Miyaura Cross-Coupling of Azaindole Boronic Acids
-
Reaction Setup: To a reaction vessel is added the azaindole boronic acid or boronic acid pinacol ester (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst such as PdCl₂(dppf)·CH₂Cl₂ or Pd₂(dba)₃ (0.01-0.05 equivalents), and a ligand such as SPhos (0.02-0.10 equivalents).
-
Solvent and Base Addition: A degassed solvent mixture, typically dioxane/water or toluene/ethanol, is added, followed by the addition of a base, such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equivalents).
-
Reaction Conditions: The reaction mixture is heated to a temperature ranging from 60 to 120 °C and stirred for a period of 30 minutes to 24 hours. The progress of the reaction is monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.
Visualizing the Suzuki-Miyaura Coupling Workflow
The following diagram illustrates the key steps in a typical Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Influence of the N atom and its position on electron photodetachment of deprotonated indole and azaindole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chan-Lam Coupling [organic-chemistry.org]
- 13. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Copper-Catalyzed Chan-Lam Coupling between Sulfonyl Azides and Boronic Acids at Room Temperature [organic-chemistry.org]
- 19. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. chemrxiv.org [chemrxiv.org]
A Comparative Guide to Alternatives for 6-Azaindole-4-boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is critical for the successful synthesis of complex molecules. 6-Azaindole-4-boronic acid is a valuable building block, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which is fundamental in creating carbon-carbon bonds. However, operational challenges and the availability of more robust alternatives have led to the exploration of other reagents. This guide provides an objective comparison of this compound with its primary alternatives, supported by experimental context and data.
The main alternatives to heteroaromatic boronic acids, including this compound, are their corresponding potassium organotrifluoroborate salts and boronate esters, such as pinacol esters. Organotrifluoroborates, in particular, have emerged as superior reagents in many applications due to their enhanced stability and ease of handling.[1][2][3]
Comparative Analysis of Key Reagents
The primary alternative to this compound is its potassium trifluoroborate salt. The enhanced stability of organotrifluoroborates often leads to more consistent and higher yields in cross-coupling reactions.[2][4] While boronic acids can be susceptible to protodeboronation, especially with heteroaromatic substrates, trifluoroborate salts offer a longer shelf-life and greater robustness.[2]
| Feature | This compound | Potassium 6-Azaindole-4-trifluoroborate |
| Stability | Susceptible to degradation via protodeboronation and formation of cyclic trimeric anhydrides (boroxines).[2][3] | Highly stable, crystalline, free-flowing solids that are remarkably stable to both air and moisture.[3][4] |
| Handling | Can be challenging to purify and may require storage under inert conditions. | Air and moisture stable, can be stored indefinitely at room temperature without special precautions.[4] |
| Stoichiometry | The formation of boroxines can complicate stoichiometry in reactions.[3] | Used in near stoichiometric amounts due to resistance to protodeboronation under coupling conditions.[4][5] |
| Reactivity | Effective in Suzuki-Miyaura coupling, but performance can be inconsistent. | Often provides higher and more reproducible yields in Suzuki-Miyaura cross-coupling reactions.[2][4] |
| Synthesis | Typically synthesized via lithiation of a halo-azaindole followed by reaction with a trialkyl borate.[6] | Readily prepared from the corresponding boronic acid by treatment with potassium hydrogen fluoride (KHF₂).[2][4] |
Alternative Azaindole-Based Reagents
Beyond the trifluoroborate salt of the this compound, other positional isomers and their boronate esters are also valuable alternatives depending on the desired final structure. These reagents are crucial for creating a diverse range of substituted azaindoles for structure-activity relationship (SAR) studies in drug discovery.[7][8]
| Reagent | Structure | Key Application/Reference |
| 7-Azaindole-5-boronic acid pinacol ester | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | Used as a pharmaceutical intermediate in Suzuki-Miyaura couplings.[9][10] |
| 7-Azaindole-6-amine-4-boronic acid pinacol ester | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine | A functionalized building block for introducing an amino group alongside the boronic ester.[] |
| Indole-4-boronic acid pinacol ester | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | An analog for comparative studies where the pyridine nitrogen is absent.[12][13] |
Experimental Protocols
The following protocols provide a generalized methodology for the Suzuki-Miyaura cross-coupling reaction and the synthesis of a potassium trifluoroborate salt from a boronic acid.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a representative procedure for the coupling of an azaindole-boron reagent with an aryl halide.
Materials:
-
Aryl halide (1.0 mmol)
-
Azaindole boronic acid or potassium azaindole trifluoroborate (1.1 - 1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 mmol)
-
Solvent (e.g., Toluene/Water, Dioxane/Water)
Procedure:
-
To a reaction vessel, add the aryl halide, the azaindole boron reagent, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Synthesis of Potassium Azaindole Trifluoroborate
This protocol describes the conversion of an azaindole boronic acid to its more stable potassium trifluoroborate salt.[2][4]
Materials:
-
Azaindole boronic acid (1.0 eq)
-
Potassium hydrogen fluoride (KHF₂) (3.0 - 4.0 eq)
-
Methanol (MeOH)
-
Water (H₂O)
-
Diethyl ether
Procedure:
-
Dissolve the azaindole boronic acid in methanol.
-
In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride.
-
Slowly add the aqueous KHF₂ solution to the stirring methanolic solution of the boronic acid. A precipitate should form.
-
Stir the mixture at room temperature for 30 minutes to an hour.
-
Remove the methanol under reduced pressure.
-
Collect the precipitated solid by filtration.
-
Wash the solid with diethyl ether to remove non-polar impurities.
-
Dry the resulting white solid under vacuum to yield the potassium azaindole trifluoroborate.
Visualizing the Chemistry
The following diagrams illustrate the key chemical processes involved in the use of these reagents.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Conversion of a boronic acid to a potassium trifluoroborate salt.
References
- 1. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. a2bchem.com [a2bchem.com]
- 9. fishersci.se [fishersci.se]
- 10. H50044.MD [thermofisher.com]
- 12. Indole-4-boronic acid pinacol ester 95 388116-27-6 [sigmaaldrich.com]
- 13. indole-4-boronic acid pinacol ester | CAS 388116-27-6 | Sun-shinechem [sun-shinechem.com]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
The 6-Azaindole Scaffold: A Strategic Advantage in Modern Drug Design
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that confer advantageous properties to drug candidates is perpetual. Among the heterocyclic structures that have gained prominence, the 6-azaindole scaffold has emerged as a valuable bioisosteric replacement for the traditional indole nucleus. The strategic incorporation of a nitrogen atom into the indole ring system at the 6-position can significantly enhance a molecule's physicochemical properties, binding interactions, and overall pharmacological profile. This guide provides an objective comparison of the 6-azaindole scaffold against its indole counterpart and other alternatives, supported by experimental data and detailed methodologies.
Physicochemical Properties: A Comparative Analysis
The introduction of a nitrogen atom in the 6-position of the indole ring has a profound impact on the molecule's electronic distribution and physicochemical characteristics. This seemingly minor alteration can lead to significant improvements in properties crucial for drug development, such as solubility and metabolic stability.
| Property | Indole Analog | 6-Azaindole Analog | Advantage of 6-Azaindole |
| Aqueous Solubility (µg/mL) | 16 | >419 | Over 25-fold increase, mitigating a common challenge in drug development.[1] |
| Metabolic Stability (HLM t½, min) | 16.9 | >100 | Significantly enhanced stability in human liver microsomes, suggesting a longer in vivo half-life.[1] |
| Calculated LogP | 2.1 | 1.3 | Lower lipophilicity, which can lead to improved ADME properties. |
| pKa (basic) | N/A | ~5.6 | The pyridine nitrogen introduces basicity, offering a handle for salt formation to further improve solubility and formulation.[2] |
Enhanced Biological Activity: A Case Study in Kinase Inhibition
The 6-azaindole scaffold has proven particularly advantageous in the design of kinase inhibitors. The nitrogen atom at the 6-position can act as a hydrogen bond acceptor, providing an additional interaction point with the target protein that is not possible with the corresponding indole analog. This can translate to increased potency and selectivity.
While direct head-to-head comparisons of 6-azaindole and indole analogs in kinase inhibition are context-dependent, the literature suggests that the strategic placement of the nitrogen atom can be beneficial. For instance, in the development of inhibitors for certain kinases, the 6-azaindole scaffold has been explored to optimize binding and cellular activity.[3] However, in some cases, such as certain HIV-1 non-nucleoside reverse transcriptase inhibitors and cannabinoid receptor 1 allosteric modulators, 6-azaindole derivatives have shown reduced efficacy or binding affinity compared to their indole counterparts, highlighting the target-specific nature of this bioisosteric replacement.[4][5]
Experimental Protocols
To facilitate the replication and validation of the advantages of the 6-azaindole scaffold, detailed methodologies for key experiments are provided below.
Thermodynamic Solubility Assay
This protocol outlines a method to determine the thermodynamic solubility of a compound.
Materials:
-
Test compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile
-
Syringe filter (0.45 µm)
-
Stirrer and incubator
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Suspend a known excess amount of the solid test compound in PBS (pH 7.4) to create a saturated solution.
-
Stir the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the suspension through a 0.45 µm syringe filter to remove undissolved solids.
-
Dilute an aliquot of the filtrate with a suitable solvent (e.g., acetonitrile).
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method with a standard curve.[6]
Metabolic Stability Assay in Human Liver Microsomes (HLM)
This protocol describes a common in vitro method to assess the metabolic stability of a compound.
Materials:
-
Test compound
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer, pH 7.4
-
Acetonitrile (containing an internal standard)
-
Incubator and centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Pre-warm a mixture of HLM and phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the test compound (final concentration typically 1 µM) and the NADPH regenerating system to the HLM mixture.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Calculate the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the remaining parent compound against time.
Visualizing the Concepts
To further illustrate the concepts discussed, the following diagrams depict a relevant signaling pathway where 6-azaindole inhibitors have been investigated and a typical experimental workflow.
Caption: p38 MAPK signaling pathway, a target for 6-azaindole inhibitors.
Caption: A typical workflow for comparing 6-azaindole and indole analogs.
References
- 1. 6-Azaindole synthesis - chemicalbook [chemicalbook.com]
- 2. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Palladium Catalysts for 6-Azaindole Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the 6-azaindole scaffold is a critical step in the synthesis of numerous compounds with significant biological activity. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods to achieve this. The choice of the palladium catalyst and its associated ligands and reaction conditions can profoundly impact the efficiency, selectivity, and substrate scope of these transformations. This guide provides an objective comparison of various palladium catalysts for the coupling of 6-azaindole derivatives, supported by experimental data from the literature.
Performance of Palladium Catalysts in 6-Azaindole Coupling Reactions
The selection of an optimal palladium catalyst system is contingent on the specific coupling reaction being performed (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck). Below is a summary of quantitative data for different palladium catalysts used in the synthesis and functionalization of 6-azaindoles, primarily through Sonogashira and Larock reactions, which are well-documented in the literature.
| Coupling Reaction | Palladium Source (mol%) | Ligand | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sonogashira | Pd(PPh₃)₄ / CuI | PPh₃ | Et₃N | DMF | RT - 60 | - | - | [1][2] |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N | DMF | RT - 60 | - | - | [1] |
| Sonogashira (Tandem C-N Coupling/Cyclization) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | - | up to 80 | [3][4] |
| Larock Annulation | Pd(OAc)₂ (5) | None | KOAc (5) | Not Specified | Not Specified | - | up to 40 | [1][2] |
Note: The table summarizes data from various literature sources. Direct comparison should be made with caution as substrate scope and specific reaction conditions may vary. "-": Data not specified in the source.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these coupling reactions. Below are representative experimental protocols for palladium-catalyzed reactions involving azaindole synthesis.
General Procedure for Sonogashira Coupling
This protocol is adapted from methodologies used for the synthesis of azaindole precursors.
Materials:
-
Halogenated aminopyridine (e.g., 3,5-diiodoaminopyridine)
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of the halogenated aminopyridine in DMF, add the terminal alkyne, triethylamine, and a catalytic amount of CuI.[1][2]
-
Degas the mixture with argon or nitrogen for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) to the reaction mixture.[1][2]
-
Stir the reaction at room temperature or heat to 60 °C, monitoring the progress by TLC or LC-MS.[1]
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Larock Annulation for 6-Azaindole Synthesis
This protocol is based on the Larock methodology for synthesizing substituted 6-azaindoles.
Materials:
-
Appropriately substituted aminopyridine
-
Internal alkyne
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium acetate (KOAc)
-
Solvent (e.g., DMF)
Procedure:
-
In a reaction vessel, combine the aminopyridine, internal alkyne, and potassium acetate.[1][2]
-
Add the solvent (e.g., DMF) and degas the mixture.
-
Heat the reaction mixture and monitor its progress.
-
After completion, cool the reaction to room temperature, dilute with water, and extract the product.
-
Purify the product by column chromatography.
Visualizing the Workflow
A general workflow for a palladium-catalyzed cross-coupling reaction for the functionalization of a pre-formed 6-azaindole core is depicted below.
Caption: General workflow for a palladium-catalyzed Suzuki coupling of 6-halo-azaindole.
The catalytic cycle for these reactions typically involves three key steps: oxidative addition of the palladium(0) catalyst to the halo-azaindole, transmetalation with the coupling partner, and reductive elimination to yield the product and regenerate the active catalyst.
Caption: Simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.
References
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed CC and CN Coupling Reactions [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 6-Azaindole-4-boronic acid: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 6-Azaindole-4-boronic acid are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is harmful if swallowed.
Key Safety Measures:
-
Personal Protective Equipment (PPE): Always wear protective gloves, clothing, eye protection, and face protection. In case of dust generation, respiratory protection is required.
-
Ventilation: Use only in a well-ventilated area, such as a fume hood.[1][2][3]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. Do not breathe in dust.[1]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.
In the event of accidental exposure, refer to the following first aid measures:
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. |
| In Case of Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| If Inhaled | Move the person to fresh air. |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant."[1][2] This involves segregating the chemical waste and preparing it for collection by a certified hazardous waste management service.
1. Waste Segregation:
-
Do not mix this compound with other types of waste unless explicitly approved by your institution's Chemical Safety Office.
-
Solvent wastes are an exception and can sometimes be combined, but halogenated and non-halogenated solvents should be kept separate.[4]
2. Containerization:
-
Collect waste this compound in a sturdy, leak-proof container that is chemically compatible with the compound.
-
The container must be clearly labeled as hazardous waste. Use your institution's official hazardous waste labels.
3. Labeling:
-
Properly complete the hazardous waste label with all required information, including the full chemical name ("this compound"), concentration, and any other components of the waste stream.
4. Storage:
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
5. Scheduling Pickup:
-
Once the waste container is full, or in accordance with your laboratory's waste disposal schedule, arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or their designated hazardous waste contractor.
Disposal of Empty Containers
Empty containers that previously held this compound must also be disposed of properly to remove any residual chemical hazards.
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent.[4]
-
Rinsate Collection: The first rinseate is considered hazardous and must be collected and disposed of as hazardous waste along with the chemical itself.[5]
-
Defacing Labels: After thorough rinsing and drying, the original product label on the container must be completely removed or defaced.[5]
-
Final Disposal: The clean, de-labeled container can then be disposed of as regular solid waste or recycled according to your facility's guidelines.[5]
Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling 6-Azaindole-4-boronic acid
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety and logistical information for the use of 6-Azaindole-4-boronic acid, detailing personal protective equipment (PPE) requirements, operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound and related compounds. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][2][3] | Protects eyes from dust particles and potential splashes of the chemical.[1][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1][2][3] | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.[1][4] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[1][3] | Protects skin from accidental spills and contact.[1][3] |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid to prevent inhalation of dust particles.[1] | Minimizes the risk of respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation :
-
Donning PPE :
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Compound :
-
Post-Handling :
-
Clean the work area to remove any residual chemical.
-
Properly remove and dispose of contaminated PPE as hazardous waste.[1]
-
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[1]
-
Waste Collection : Collect all chemical waste in a designated and properly labeled hazardous waste container.
-
Container Management : Keep waste containers tightly closed and store them in a designated, well-ventilated area.
-
Disposal : Dispose of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not pour chemical waste down the drain.[6]
Experimental Workflow for Safe Handling
Caption: Logical workflow for handling this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
